Lobelanine
Description
This compound has been reported in Lobelia inflata, Lobelia siphilitica, and other organisms with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMKXUAULKYJV-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206617 | |
| Record name | Lobelanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-21-5 | |
| Record name | Lobelanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobelanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobelanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBELANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWB84090T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Complex Interplay of Lobeline with Nicotinic Acetylcholine Receptors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, presents a multifaceted pharmacological profile at nicotinic acetylcholine receptors (nAChRs). Historically investigated as a smoking cessation aid, its mechanism of action transcends simple receptor agonism or antagonism, involving a complex interplay of competitive binding, functional modulation, and interactions with other key neurological targets. This technical guide provides an in-depth examination of lobeline's mechanism of action on nAChRs, summarizing quantitative binding and functional data, detailing key experimental methodologies, and visualizing the associated molecular and cellular pathways. While its primary classification at nAChRs is that of a potent antagonist at high-affinity subtypes, evidence also points towards partial agonist activity, the expression of which is dependent on the specific receptor subtype and experimental context. Furthermore, a comprehensive understanding of lobeline's neuropharmacology necessitates consideration of its significant interactions with monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2), which contributes substantially to its effects on dopamine neurotransmission.
Core Interaction with Nicotinic Acetylcholine Receptors
Lobeline interacts with nAChRs, a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Its primary interaction is at the orthosteric binding site, the same site where the endogenous ligand acetylcholine and nicotine bind.
Binding Affinity and Subtype Selectivity
Lobeline demonstrates high affinity for several neuronal nAChR subtypes, particularly the α4β2* and α3β2* subtypes, which are prominently involved in the reinforcing effects of nicotine.[1] Radioligand binding assays have been employed to quantify this interaction, revealing a nanomolar affinity for these receptors. In contrast, its affinity for the α7 nAChR subtype is considerably lower.[2]
Table 1: Lobeline Binding Affinity (Ki) at Various nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |
|---|---|---|---|---|
| Neuronal (non-specified) | [3H]-Nicotine | Rat Brain | 4.4 | [3] |
| Neuronal (non-specified) | [3H]-Cytisine | Rat Cortical Membranes | 16.0 | [4] |
| α4β2* | [3H]-Epibatidine | Human Receptors | 5.0 | [5] |
| α4β2* | Not Specified | Not Specified | 4.0 |[2][6] |
Note: The asterisk (*) indicates that the exact stoichiometry of the receptor complex in native preparations is not fully defined but is known to contain the specified subunits.
Functional Profile: A Mixed Antagonist and Partial Agonist
Lobeline's functional activity at nAChRs is complex and has led to its classification as both an antagonist and a partial agonist.[1][7]
-
Antagonist Activity: Robust evidence demonstrates that lobeline acts as a potent antagonist at α4β2* and α3β2* nAChRs.[1][8] It effectively inhibits nicotine-evoked dopamine release from presynaptic terminals, a key neurochemical event associated with nicotine reinforcement.[1] Functional assays, such as rubidium efflux studies, confirm its inhibitory action.[2]
-
Partial Agonist Activity: Some studies describe lobeline as a partial agonist.[7][9] This implies that it can bind to the receptor and elicit a response, but one that is lower than that of a full agonist like nicotine. However, other functional assays have shown that lobeline does not activate α4β2 receptors expressed in frog oocytes.[3] In some contexts, it can evoke neurotransmitter release, but these effects are often not blocked by classic nAChR antagonists like mecamylamine, suggesting a mechanism independent of direct nAChR channel gating.[4][10]
This dual pharmacological nature is a hallmark of its interaction. At receptors where it acts as a partial agonist, it can simultaneously occupy the binding site, producing a weak agonist effect while preventing the binding of the full agonist nicotine, resulting in a net antagonistic effect in the presence of nicotine.
Table 2: Lobeline Functional Potency (IC50) at nAChRs
| Assay Type | nAChR Subtype | Preparation | Effect | IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| 86Rb+ Efflux | α4β2* | Rat Thalamic Synaptosomes | Antagonist | 0.85 | [2] |
| [3H]Dopamine Uptake | Synaptosomes | Rat Striatum | Inhibition | 80 | [10] |
| [3H]Dopamine Uptake | Vesicles (VMAT2) | Rat Striatum | Inhibition | 0.88 |[10] |
Molecular Mechanism of Action at the nAChR Binding Site
Molecular docking studies suggest that lobeline occupies the same ligand-binding pocket as nicotine and epibatidine.[7][11] However, its binding mode is distinct. The interaction is stabilized by an intramolecular hydrogen bond within the lobeline molecule itself, which is crucial for its specific binding pose.[7][11] Unlike full agonists that effectively promote the conformational change leading to channel opening, lobeline's interaction appears to stabilize a state that is either non-conductive or has a very low probability of opening, consistent with its antagonist/weak partial agonist profile.
Caption: Competitive binding of lobeline at the nAChR orthosteric site.
Modulation of Downstream Signaling: The Dopamine Pathway
A critical consequence of lobeline's antagonism at nAChRs is the inhibition of nicotine-stimulated dopamine release in brain reward pathways, such as the mesolimbic system. Nicotine, by activating α4β2* nAChRs on dopaminergic neuron terminals, enhances dopamine release, a process central to its addictive properties. Lobeline blocks this effect by preventing nicotine from binding to and activating these receptors.[1]
Caption: Lobeline's antagonism of nicotine-induced dopamine release.
A Re-evaluated Mechanism: Interaction with VMAT2
While its actions at nAChRs are significant, a re-evaluation of lobeline's mechanism has revealed that its primary means of altering dopamine function is through interaction with the vesicular monoamine transporter 2 (VMAT2).[1][8] Lobeline inhibits dopamine uptake into and promotes its release from synaptic vesicles by interacting with the tetrabenazine-binding site on VMAT2.[1][8] This leads to an increase in cytosolic dopamine, which is then metabolized, and perturbs the storage and release of dopamine.[10] This mechanism is distinct from its effects on nAChRs and is crucial for its ability to antagonize the effects of psychostimulants like amphetamine.[1][8]
Key Experimental Protocols
The characterization of lobeline's interaction with nAChRs relies on a suite of established methodologies.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a compound (lobeline) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.[12][13]
-
Incubation: Membrane aliquots are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine, [3H]cytisine) and varying concentrations of the unlabeled competitor drug (lobeline).[12][13]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[12]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of lobeline. The IC50 (concentration of lobeline that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Caption: Workflow for a radioligand competition binding assay.
Two-Electrode Voltage Clamp (TEVC) Assay
TEVC is an electrophysiological technique used to measure the ion flow through receptors expressed in large cells, typically Xenopus oocytes. It allows for the characterization of a compound as an agonist, antagonist, or partial agonist.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.[14][15]
-
Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).[16][17]
-
Voltage Clamp: A feedback amplifier compares the measured membrane potential to a desired command potential (e.g., -70 mV). The amplifier then injects the necessary current to hold the membrane potential at the command potential.[15]
-
Drug Application: An agonist (e.g., acetylcholine) is applied to the oocyte, causing the nAChR channels to open and ions to flow across the membrane. This ion flow is measured as an inward current. To test for antagonism, the oocyte is pre-incubated with lobeline before the co-application of lobeline and the agonist.[18]
-
Data Recording and Analysis: The current responses are recorded and analyzed. A reduction in the agonist-evoked current in the presence of lobeline indicates antagonist activity. Any current elicited by lobeline alone would indicate agonist activity.[18]
Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.
Patch-Clamp Electrophysiology
Patch-clamp techniques allow for the recording of ion currents through single or multiple channels in a small "patch" of cell membrane, providing high-resolution data on channel behavior.
Methodology:
-
Cell Preparation: Cells expressing the nAChR of interest are cultured.[19][20]
-
Pipette and Seal Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the membrane, electrically isolating the patch of membrane under the pipette tip.[19][21]
-
Recording Configurations:
-
Whole-Cell: The membrane patch is ruptured, allowing the pipette to record from the entire cell membrane. This is used to measure macroscopic currents.[20][21]
-
Outside-Out: The pipette is pulled away from the cell after establishing a whole-cell configuration, causing a piece of membrane to reseal with its extracellular face oriented outwards. This is ideal for studying how externally applied drugs like lobeline affect channel function.[21]
-
-
Data Acquisition: The patch is voltage-clamped, and currents flowing through the nAChR channels in response to agonist application (with or without lobeline) are recorded. This can resolve the opening and closing of individual channels.[19]
-
Analysis: The data can be used to determine the effects of lobeline on single-channel conductance, open probability, and open/closed durations, providing deep insight into the molecular mechanism of modulation.[22]
Conclusion
The mechanism of action of lobeline at nicotinic acetylcholine receptors is characterized by high-affinity binding to and functional antagonism of neuronal subtypes like α4β2*, with some evidence for partial agonism. This interaction inhibits nicotine-evoked dopamine release, a key component of its potential therapeutic effect in nicotine addiction. However, a complete understanding of its neuropharmacological profile must integrate its potent inhibitory effects on the vesicular monoamine transporter 2 (VMAT2), which fundamentally alters dopamine storage and release. This dual action on both nAChRs and VMAT2 underscores the complexity of lobeline as a neuroactive compound and highlights the need for a multi-target perspective in the development of therapeutics for substance use disorders.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lobeline Docking on AChBP and Nic... preview & related info | Mendeley [mendeley.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. personal.utdallas.edu [personal.utdallas.edu]
- 22. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Stereochemistry of Lobelanine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical structure and stereochemical properties of Lobelanine. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and visualizations to illustrate its structural and stereochemical relationships.
Introduction
This compound (C₂₂H₂₅NO₂) is a piperidine alkaloid naturally found in the plant Lobelia inflata.[1] It is a significant compound within the family of lobelia alkaloids and serves as a direct chemical precursor for the biosynthesis of the more widely known alkaloid, Lobeline.[2][3][4] Structurally, this compound is characterized by a central 1-methyl-2,6-piperidine ring symmetrically substituted with two phenacyl groups. Its chemical name is cis-2,2′-(1-Methyl-2,6-piperidinediyl)bis[1-phenylethanone].[1] The molecule's stereochemistry is a critical aspect of its identity, with the cis isomer being the predominant form.
Caption: Logical relationship of this compound's core components.
Chemical Structure and Stereochemistry
The core of this compound is a piperidine ring, which introduces stereochemical complexity.
-
Chiral Centers: this compound possesses two stereocenters at positions C2 and C6 of the piperidine ring, where the phenacyl substituents are attached.
-
Stereoisomers: The presence of two chiral centers gives rise to diastereomers, which are designated as cis and trans.
-
cis-Lobelanine: In this configuration, the two phenacyl substituents are on the same side of the piperidine ring. This is the thermodynamically more stable and naturally occurring isomer.[5] The specific stereochemistry is typically (2R, 6S).[5]
-
trans-Lobelanine: In this configuration, the substituents are on opposite sides of the ring.
-
The interconversion between these isomers is possible due to the configurational lability of the β-aminoketone structure.[6]
Caption: Stereoisomeric relationship in this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and its related structures.
Table 1: Physicochemical Properties of cis-Lobelanine
| Property | Value | Source |
|---|---|---|
| CAS Number | 579-21-5 | [1][5] |
| Molecular Formula | C₂₂H₂₅NO₂ | [1][5] |
| Molecular Weight | 335.44 g/mol | [1][7] |
| Melting Point | 99°C | [1][7] |
| XLogP3 | 3.9 | [7] |
| Solubility | Freely soluble in alcohol, acetone, benzene, chloroform; slightly soluble in water and ether. | [1] |
| Hydrochloride MP | 188°C (decomposes) |[1] |
Table 2: Crystal Structure Data for cis-Northis compound Northis compound is the N-demethylated analogue of this compound. Its crystallographic data provides insight into the conformation of the core piperidine ring structure.
| Parameter | Value | Source |
|---|---|---|
| Formula | C₂₁H₂₃NO₂ | [8] |
| Space Group | P 1 21/c 1 | [8] |
| a | 6.3774 Å | [8] |
| b | 10.6140 Å | [8] |
| c | 26.4051 Å | [8] |
| α | 90° | [8] |
| β | 103.339° | [8] |
| γ | 90° |[8] |
Table 3: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]⁺ | 336.19582 | 182.5 | [9] |
| [M+Na]⁺ | 358.17776 | 185.3 | [9] |
| [M+K]⁺ | 374.15170 | 180.3 | [9] |
| [M-H]⁻ | 334.18126 | 189.1 |[9] |
Experimental Protocols
Biomimetic Synthesis of this compound Hydrochloride
This protocol is adapted from the classical biomimetic Mannich reaction developed by Schöpf and Lehmann.[10] This method efficiently produces a mixture of cis and trans isomers.[3][10]
Materials:
-
Benzoylacetic acid (3-oxo-3-phenylpropionic acid)
-
Methylamine hydrochloride (MeNH₂·HCl)
-
25% aqueous solution of glutaraldehyde
-
Citrate buffer (0.05 M, pH 4.0)
-
Hexane
-
4 M Hydrochloric acid (HCl)
Procedure:
-
A mixture of benzoylacetic acid (13.9 mmol), methylamine hydrochloride (6.8 mmol), and a 25% aqueous solution of glutaraldehyde (5.2 mmol) is prepared.[11]
-
200 mL of citrate buffer (0.05 M, pH 4.0) is added to the mixture.[11]
-
The resulting solution is stirred for 2 days at room temperature.[11]
-
Following the reaction period, the mixture is washed twice with hexane to remove nonpolar impurities.[11]
-
The aqueous solution is then acidified with 4 M HCl to a pH < 1.[11]
-
Upon acidification, this compound hydrochloride precipitates as a white solid. The mixture is stirred to facilitate complete precipitation.[11]
-
The solid is collected via filtration, washed, and dried. This process typically yields an 85:15 mixture of cis/trans isomers.[10]
General Workflow for Structural Elucidation
The definitive confirmation of this compound's structure and stereochemistry follows a standard workflow for natural product characterization.
Caption: General experimental workflow for structural elucidation.
Methodology Details:
-
Mass Spectrometry (MS): Used to confirm the molecular formula (C₂₂H₂₅NO₂) by obtaining an accurate mass measurement.
-
NMR Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework.[12] 2D NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the piperidine ring and the attachment of the phenacyl groups. The relative stereochemistry (cis vs. trans) can be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.
-
X-Ray Crystallography: This is the definitive method for unambiguously determining the solid-state conformation and absolute stereochemistry of the molecule.[3][13] By obtaining a suitable crystal, the precise 3D arrangement of atoms can be mapped.
References
- 1. This compound [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis of Lobelia alkaloids. Part II. The role of this compound in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C22H25NO2 | CID 442647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. Northis compound | C21H23NO2 | CID 12311086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound hydrochloride (C22H25NO2) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine and other nicotine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Lobelanine in Lobelia inflata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobelanine, a piperidine alkaloid found in Lobelia inflata, is a significant secondary metabolite with a close biosynthetic relationship to the more extensively studied lobeline. This technical guide provides a comprehensive overview of the natural sources and the current understanding of the biosynthetic pathway of this compound. This document details the distribution of related alkaloids within the plant, presents established experimental protocols for extraction and analysis, and visualizes the putative biosynthetic pathway and analytical workflows. While significant progress has been made in elucidating the initial steps of piperidine alkaloid formation, the specific enzymatic reactions leading to this compound are yet to be fully characterized. This guide serves as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Natural Sources of this compound in Lobelia inflata
Lobelia inflata, commonly known as Indian tobacco, is the primary natural source of this compound.[1] This herbaceous plant, native to eastern North America, produces a variety of piperidine alkaloids, with lobeline being the most abundant.[2] this compound is considered a major alkaloid in the plant, alongside lobeline and lobelanidine.[2] All parts of the Lobelia inflata plant, including the leaves, stems, roots, and seeds, contain these alkaloids.[3] While comprehensive quantitative data for this compound in different plant organs is limited in publicly available literature, studies on the related alkaloid lobeline show that its concentration can vary with plant maturity and environmental conditions.[4]
Table 1: Quantitative Data of Major Piperidine Alkaloids in Lobelia inflata
| Plant Material | Alkaloid | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Whole Plant | Lobeline | 0.95 | HPLC | [4] |
| Tobacco (Dried Herb) | Lobeline | 17.64 | HPLC | [4] |
| Capsule (Supplement) | Lobeline | 0.77 | HPLC | [4] |
| In vitro Herb Culture | Lobeline | 175 | LC-DAD | [5] |
| In vitro Root Culture | Lobeline | 100 | LC-DAD | [5] |
| Field-grown Herb | Lobeline | 323 | LC-DAD | [5] |
| Field-grown Root | Lobeline | 833 | LC-DAD | [5] |
| Seed-propagated Herb | Lobeline | 382 | LC-DAD | [5] |
Biosynthesis of this compound
The biosynthesis of this compound in Lobelia inflata is a complex process that involves precursors from both the lysine and phenylalanine metabolic pathways.[6][7] While the complete enzymatic cascade has not been fully elucidated, tracer studies and characterization of related pathways have provided a putative model for its formation. This compound is a key intermediate in the biosynthesis of lobeline.[1]
Formation of the Piperidine Ring from L-Lysine
The six-membered piperidine ring of this compound is derived from the amino acid L-lysine.[6] This process begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC) .[3] Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ1-piperideine .[8]
Formation of the Phenylpropanoid Side Chains from L-Phenylalanine
The two C6-C2 side chains of this compound originate from the amino acid L-phenylalanine.[6] The initial step in the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .[3] Cinnamic acid is then proposed to be hydroxylated and oxidized to form benzoylacetic acid or a related C6-C2 unit that serves as the building block for the side chains.[3]
Putative Condensation and Tailoring Steps
The precise mechanism and the enzymes responsible for the condensation of two phenylpropanoid-derived units with the Δ1-piperideine ring to form the backbone of this compound are still under investigation. It is hypothesized that an acyltransferase , possibly from the BAHD family, may be involved in catalyzing the formation of the carbon-carbon bonds between the piperidine ring and the side chains. Following the initial condensation, a series of tailoring reactions, including methylation of the nitrogen atom, are required to yield this compound.
Below is a diagram illustrating the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound in Lobelia inflata.
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound and other piperidine alkaloids from Lobelia inflata plant material, adapted from established protocols.[4][5]
Extraction of Piperidine Alkaloids
This protocol describes a liquid-liquid acid-base extraction method optimized for piperidine alkaloids.
Materials:
-
Lobelia inflata plant material (e.g., leaves, stems, roots, seeds)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
2% Sulfuric acid (H₂SO₄)
-
Chloroform
-
Ammonia (7N)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Freeze the fresh plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle. For dried material, grinding without liquid nitrogen is sufficient.
-
Accurately weigh approximately 2 g of the powdered plant material into a glass tube.
-
Add 20 mL of 100% methanol to the tube.
-
Extract for 24 hours at room temperature with occasional shaking.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the methanol from the supernatant to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Resuspend the dried extract in 450 µL of 2% H₂SO₄.
-
Add 450 µL of chloroform to the acidic solution, vortex thoroughly, and centrifuge to separate the layers. This step removes neutral compounds.
-
Carefully collect the upper acidic aqueous phase.
-
Basify the aqueous phase by adding 150 µL of 7N ammonia.
-
Extract the alkaloids from the basified aqueous phase by adding 450 µL of chloroform, vortexing, and centrifuging. Repeat this chloroform extraction twice.
-
Pool the chloroform fractions containing the alkaloids.
-
Evaporate the chloroform to dryness at room temperature.
-
Reconstitute the dried alkaloid extract in a known volume of methanol (e.g., 300 µL) for analysis.
Caption: Experimental workflow for the extraction of piperidine alkaloids.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the sensitive and specific quantification of this compound and other related alkaloids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Kinetex 5µm, 150mm × 4.6 mm)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 2.5% Acetic acid in water
-
Mobile Phase B: 100% Acetonitrile
-
Flow Rate: 0.5 mL/min (may be reduced to 0.2 mL/min for better ionization in MS)
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-5 min: 100% A
-
5-7 min: Linear gradient to 98% A, 2% B
-
7-9 min: Linear gradient to 80% A, 20% B
-
9-24 min: Linear gradient to 60% A, 40% B
-
24-34 min: Linear gradient to 40% A, 60% B
-
34-44 min: Linear gradient to 20% A, 80% B
-
44-50 min: Linear gradient to 2% A, 98% B
-
50-54 min: Hold at 2% A, 98% B
-
54-58 min: Return to 100% A and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by direct infusion of analytical standards.
-
Other Parameters: Capillary voltage, cone voltage, desolvation temperature, and gas flows should be optimized for the specific instrument and analytes.
Quantification:
-
Prepare a calibration curve using a certified analytical standard of this compound.
-
Spike samples with a suitable internal standard (e.g., a structurally similar compound not present in the plant extract) prior to extraction to correct for matrix effects and variations in extraction efficiency.
-
Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.
Conclusion and Future Directions
This technical guide has summarized the current knowledge on the natural sources and biosynthesis of this compound in Lobelia inflata. While it is established as a major piperidine alkaloid and a key intermediate in the biosynthesis of lobeline, there are still significant gaps in our understanding. Future research should focus on:
-
Quantitative Analysis: A comprehensive study to quantify the concentration of this compound in different organs (leaves, stems, roots, seeds) of Lobelia inflata at various developmental stages is needed.
-
Enzyme Discovery and Characterization: The identification and functional characterization of the enzymes involved in the later stages of this compound biosynthesis, particularly the putative acyltransferases and tailoring enzymes, are crucial for a complete understanding of the pathway.
-
Metabolic Engineering: With the elucidation of the complete biosynthetic pathway, there is potential for the metabolic engineering of Lobelia inflata or heterologous expression systems to enhance the production of this compound or its derivatives for pharmaceutical applications.
By addressing these research gaps, a more complete picture of this compound's role in the biochemistry of Lobelia inflata will emerge, potentially unlocking new avenues for drug development and biotechnology.
References
- 1. The biosynthesis of Lobelia alkaloids. Part II. The role of this compound in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Lobelanine as a Symmetrical Intermediate in the Biosynthesis of Lobeline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of lobeline, with a specific focus on the pivotal role of lobelanine as a symmetrical intermediate. The document details the precursor molecules, key enzymatic steps, and the experimental evidence supporting the proposed pathway. It is designed to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Lobeline, a prominent piperidine alkaloid found in Lobelia inflata (Indian Tobacco), has garnered significant interest for its diverse pharmacological activities, including its potential as a treatment for substance abuse disorders. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the synthesis of novel analogs with improved therapeutic properties. Early tracer studies have established that the lobeline skeleton is derived from L-lysine and L-phenylalanine. A key feature of this pathway is the formation of a symmetrical intermediate, this compound, which is subsequently modified to yield the asymmetric lobeline molecule.
The Biosynthetic Pathway of Lobeline
The biosynthesis of lobeline is a multi-step process involving the convergence of two primary metabolic pathways: the lysine-derived piperidine ring formation and the phenylalanine-derived side-chain synthesis.
2.1. Formation of the Piperidine Ring from L-Lysine
The piperidine nucleus of lobeline originates from L-lysine through a pathway that is common to many piperidine alkaloids.[1][2][3] This process involves the following key steps:
-
Decarboxylation: L-lysine is decarboxylated by lysine decarboxylase (LDC) to yield cadaverine.[3]
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) , to form 5-aminopentanal.[3]
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This cyclic imine is the immediate precursor to the piperidine ring.
The symmetrical nature of the piperidine ring in this compound suggests that two such precursor units or a symmetrical derivative thereof are involved in its formation.
2.2. Formation of the Phenylpropanoid-Derived Side Chains from L-Phenylalanine
The two C₆-C₂ side chains of lobeline are derived from L-phenylalanine via the phenylpropanoid pathway.[1][4] Key intermediates in this pathway include cinnamic acid and 3-hydroxy-3-phenylpropanoic acid.[5]
2.3. The Central Role of this compound as a Symmetrical Intermediate
The cornerstone of the lobeline biosynthetic pathway is the condensation of the lysine-derived piperidine precursor with two units of the phenylalanine-derived side-chain precursor to form the symmetrical alkaloid, this compound. This hypothesis is strongly supported by radiolabeling studies.[6]
The proposed biosynthetic pathway is visualized in the diagram below:
Quantitative Data
The most direct evidence for the role of this compound as an intermediate comes from radiotracer experiments. The key quantitative finding from these studies is summarized in the table below.
| Precursor Administered | Product Isolated | Incorporation Rate (%) | Reference |
| [N-methyl-¹⁴C]this compound | [N-methyl-¹⁴C]Lobeline | 12 | [6] |
Experimental Protocols
4.1. Radiolabeling Study of this compound Incorporation into Lobeline
The following is a representative protocol for a radiolabeling experiment to demonstrate the conversion of this compound to lobeline in Lobelia inflata, based on the available literature.
Objective: To determine if radiolabeled this compound is incorporated into lobeline in living Lobelia inflata plants.
Materials:
-
Mature Lobelia inflata plants
-
[N-methyl-¹⁴C]this compound (synthesized and purified, with known specific activity)
-
Sterile water for injection
-
Syringes with fine-gauge needles
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., methanol or a chloroform/methanol mixture)
-
Apparatus for filtration (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Solvents for chromatography (e.g., for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC))
-
TLC plates or HPLC system with a radiodetector
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Radiolabeled Precursor: Dissolve a known amount of [N-methyl-¹⁴C]this compound in sterile water to a final concentration suitable for injection.
-
Administration to Plants: Gently inject a small volume (e.g., 50-100 µL) of the radiolabeled this compound solution into the stems of several mature Lobelia inflata plants. A control group of plants should be injected with sterile water.
-
Incubation: Allow the plants to metabolize the precursor for a set period (e.g., 24-72 hours) under controlled growth conditions (light, temperature, humidity).
-
Harvesting and Extraction: After the incubation period, harvest the aerial parts of the plants, flash-freeze them in liquid nitrogen, and grind them to a fine powder using a mortar and pestle. Extract the alkaloids from the powdered plant material with a suitable solvent system.
-
Isolation and Purification of Lobeline: Concentrate the crude extract using a rotary evaporator. Isolate and purify lobeline from the extract using chromatographic techniques (e.g., preparative TLC or HPLC). The identity and purity of the isolated lobeline should be confirmed by comparison with an authentic standard (e.g., by co-chromatography and spectroscopic methods).
-
Quantification of Radioactivity: Measure the radioactivity of the purified lobeline sample using a liquid scintillation counter.
-
Calculation of Incorporation Rate: The incorporation rate is calculated as: (Total radioactivity in isolated lobeline / Total radioactivity in administered this compound) x 100%
4.2. Biomimetic Synthesis of this compound
A biomimetic synthesis of this compound can be achieved through a Mannich-type reaction, mimicking the proposed biosynthetic condensation.[7]
Objective: To synthesize this compound from its putative biosynthetic precursors.
Materials:
-
Glutaraldehyde
-
Methylamine hydrochloride
-
3-Oxo-3-phenylpropionic acid (Benzoylacetic acid)
-
Suitable buffer solution (e.g., citrate buffer)
-
Reaction vessel
-
Stirring apparatus
-
Equipment for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve methylamine hydrochloride and 3-oxo-3-phenylpropionic acid in a buffered aqueous solution.
-
Addition of Glutaraldehyde: Slowly add glutaraldehyde to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring the formation of the product by TLC.
-
Workup and Purification: After the reaction is complete, extract the product into an organic solvent. Purify the crude product by column chromatography to obtain pure this compound.
Conclusion
The evidence strongly supports a biosynthetic pathway for lobeline in which this compound serves as a key symmetrical intermediate. This pathway involves the convergence of metabolites from L-lysine and L-phenylalanine. The significant incorporation of radiolabeled this compound into lobeline provides compelling evidence for its precursor role. Further research to identify and characterize the specific enzymes involved in the condensation and subsequent modification steps will be essential for a complete understanding of this pathway and for its potential exploitation in synthetic biology and drug development.
References
- 1. Biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthesis of Lobelia alkaloids. Part III. Intermediates in the biosynthesis of lobeline; biosynthesis of 8,10-diethyl-lobelidione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The biosynthesis of Lobelia alkaloids. Part II. The role of this compound in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties and Stability of Lobelanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelanine, a piperidine alkaloid, is a key biosynthetic precursor to Lobeline, a compound with a history of investigation as a smoking cessation agent and for other neurological conditions.[1] Understanding the physicochemical properties and stability of this compound is crucial for its isolation, formulation, and the development of any potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its stability.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of appropriate formulation and analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₅NO₂ | [2] |
| Molecular Weight | 335.44 g/mol | [2] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 99 °C | [1] |
| logP (calculated) | 3.9 | [2] |
| pKa | Data not readily available in cited literature. | |
| Solubility | Freely soluble in alcohol, acetone, benzene, and chloroform; slightly soluble in water and ether. | [1] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. A standard method for its determination is potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. The concentration is usually in the range of 1-10 mM.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the this compound solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point.
Below is a graphical representation of a typical experimental workflow for pKa determination.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its experimental determination.
Methodology:
-
Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous buffer.
-
Partitioning: A precise volume of the this compound solution is mixed with an equal volume of the saturated n-octanol in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow for the partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Stability Profile
The stability of a drug candidate is a critical factor that influences its shelf-life, formulation, and therapeutic efficacy. While specific, comprehensive stability studies on this compound are not widely published, information on related piperidine alkaloids and general chemical principles allows for an informed assessment of its likely stability profile.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance. This information is crucial for the development of stability-indicating analytical methods. The typical stress conditions applied are:
-
Acidic and Basic Hydrolysis: this compound, containing a piperidine ring and ketone functionalities, may be susceptible to hydrolysis under strongly acidic or basic conditions. The piperidine nitrogen can be protonated in acidic media, which may influence the stability of the overall structure.
-
Oxidation: The tertiary amine of the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide.
-
Thermal Degradation: Exposure to high temperatures can lead to the cleavage of chemical bonds and the formation of various degradation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy for photochemical reactions, leading to degradation. Compounds with chromophores, such as the phenyl groups in this compound, are more likely to be photosensitive.
The workflow for a typical forced degradation study is outlined below.
Putative Signaling Pathways
As a precursor to Lobeline, this compound is expected to interact with similar biological targets. Lobeline is known to be a ligand for nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. Upon binding of an agonist, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the activation of various downstream signaling cascades.
Vesicular Monoamine Transporter 2 (VMAT2) Signaling
VMAT2 is responsible for packaging monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of these neurotransmitters in the synapse, thereby modulating neurotransmission.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound. While key parameters such as molecular weight, melting point, and solubility are established, further experimental determination of its pKa and a comprehensive forced degradation study are warranted to fully characterize this molecule for potential drug development. The detailed experimental protocols and the elucidation of its putative signaling pathways provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.
References
Structure-Activity Relationship of Lobelanine and its Analogs: A Technical Guide for Drug Development
Abstract
Lobeline, a principal alkaloid from Lobelia inflata, and its structural analogs, including lobelanine, have garnered significant attention for their therapeutic potential, particularly in the treatment of substance use disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the this compound/lobeline scaffold. A central finding in the SAR of this class is the critical role of the C-2 and C-6 side-chain functionalities in determining pharmacological specificity. Modification of lobeline's dual oxygenated functions to yield defunctionalized analogs like lobelane dramatically shifts the binding affinity from nicotinic acetylcholine receptors (nAChRs) towards the vesicular monoamine transporter 2 (VMAT2). This guide summarizes the quantitative binding and functional data for key analogs, details the experimental protocols used for their characterization, and illustrates the primary signaling pathways involved. The presented data underscore the potential for designing novel, highly selective VMAT2 inhibitors based on the lobelane framework for the development of pharmacotherapies against psychostimulant abuse.
Introduction
Background on Lobelia Alkaloids: Lobeline and this compound
Lobeline is the most prominent alkaloid isolated from the plant Lobelia inflata, historically known as Indian tobacco.[1] Its chemical structure features a piperidine core substituted at the C-2 and C-6 positions with a phenylethanol and a phenacyl group, respectively. This compound is a closely related analog, representing the oxidized form of lobeline where the secondary alcohol is converted to a ketone. While much of the research has focused on lobeline, understanding the pharmacological impact of this and other structural modifications is key to developing new therapeutics.
Therapeutic Potential
The pharmacological profile of lobeline has been extensively studied for its potential in treating substance abuse and neurological disorders.[1] It has been shown to inhibit the neurochemical and behavioral effects of psychostimulants like methamphetamine.[2] However, lobeline's clinical utility is hampered by a narrow therapeutic index and side effects associated with its activity at nAChRs.[3][4] This has driven the exploration of its analogs to identify compounds with improved potency, selectivity, and drug-like properties.
Key Pharmacological Targets
The diverse pharmacology of the lobeline scaffold arises from its interaction with multiple biological targets:
-
Vesicular Monoamine Transporter 2 (VMAT2): A transporter protein located on synaptic vesicles responsible for loading monoamine neurotransmitters (e.g., dopamine, serotonin) from the cytoplasm into the vesicle for subsequent release.[5] Inhibition of VMAT2 is a primary mechanism for reducing the effects of psychostimulants.[2][6]
-
Nicotinic Acetylcholine Receptors (nAChRs): Lobeline is a well-known antagonist at neuronal nAChRs, particularly the α4β2 and α7 subtypes.[2][3] This interaction contributes to its effects on nicotine dependence but also to some of its unwanted side effects.
-
Dopamine Transporter (DAT): Lobeline also displays some inhibitory activity at DAT, which is responsible for the reuptake of dopamine from the synaptic cleft.[2]
Core Structure-Activity Relationships
The central theme of the this compound/lobeline SAR is the trade-off in affinity between nAChRs and VMAT2, which can be modulated by specific structural changes.
The Piperidine Core and its Substituents
The N-methyl-2,6-disubstituted piperidine ring is the core scaffold. Key modifications have revealed the following:
-
Stereochemistry: The stereochemistry at the C-2 and C-6 positions of the piperidine ring is crucial for activity. Altering the natural cis configuration generally leads to a decrease in VMAT2 affinity.
-
N-Methyl Group: Removal of the N-methyl group (e.g., nor-lobelane) does not significantly alter affinity for the VMAT2 binding site but can improve selectivity over nAChRs.[2]
-
Ring Integrity: Introducing unsaturation into the piperidine ring or eliminating the ring altogether results in analogs that are less potent at VMAT2.
The Critical Role of Defunctionalization: From Lobeline to Lobelane
The most significant SAR finding is the effect of removing the oxygen-containing functional groups on the side chains.
-
Lobeline to this compound/Lobelanidine: Oxidation of lobeline's hydroxyl group to a ketone (yielding this compound) or reduction of its carbonyl group (yielding lobelanidine) results in a marked decrease in affinity for nAChRs.[7]
-
Lobeline to Lobelane: Complete removal of both oxygenated functions to produce the "des-oxygen" derivative, lobelane, causes a dramatic shift in pharmacology. Lobelane exhibits a significantly reduced affinity for nAChRs but a potent, selective, and high-affinity interaction with VMAT2.[2][5] This defunctionalization is the most promising structural change for enhancing VMAT2 affinity and selectivity.
Modification of the Phenyl Side Chains
Modifications to the aromatic rings at the ends of the C-2 and C-6 side chains have also yielded important insights:
-
Aromatic Extension: Replacing the phenyl groups of lobelane with larger, π-extended aromatic systems can enhance VMAT2 affinity. The N-methyl-2,6-cis-bis(naphthaleneethyl)piperidine analog (1-NAP-lobelane) was identified as a particularly potent and VMAT2-selective compound.
-
Solubility and Potency: Substitution of the phenyl groups with quinolyl moieties resulted in a water-soluble analog, quinlobelane, which possessed strong VMAT2 inhibitory activity.[3][4]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the quantitative data for lobeline and its key analogs.
Table 1: Binding Affinity and Functional Potency at VMAT2
| Compound | Assay | Target/System | Value |
|---|---|---|---|
| Lobeline | [³H]DTBZ Binding Inhibition | Rat Striatal VMAT2 | IC₅₀ = 0.90 µM[8] |
| Lobeline | [³H]DA Vesicular Uptake | Rat Striatal Vesicles | IC₅₀ = 0.88 µM[2] |
| Lobelane | [³H]DA Vesicular Uptake | Rat Striatal Vesicles | Kᵢ = 45 nM[2] |
| 1-NAP-lobelane | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 630 nM |
| Lobeline | Methamphetamine-evoked DA Overflow | Rat Striatal Slices | IC₅₀ = 0.42 µM (Iₘₐₓ = 56%)[2] |
| Lobelane | Methamphetamine-evoked DA Overflow | Rat Striatal Slices | IC₅₀ = 0.65 µM (Iₘₐₓ = 73%)[2] |
Table 2: Binding Affinity and Functional Potency at nAChRs
| Compound | Assay | Target/System | Value |
|---|---|---|---|
| (-)-Lobeline | [³H]Nicotine Binding | Rat Brain nAChRs | Kᵢ = 4.4 nM[9] |
| (-)-Lobeline | Nicotine-evoked [³H]DA Overflow | Rat Striatal Slices | IC₅₀ = 1 µM |
| (-)-Lobeline | Nicotine-evoked ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | IC₅₀ = 0.7 µM |
| Lobeline | Functional Antagonism | α7 nAChR | IC₅₀ = 1.6 µM[3] |
Key Signaling Pathways and Mechanisms of Action
VMAT2 Inhibition Pathway
Lobelane and its analogs act as inhibitors at the VMAT2 transporter. They are believed to interact with the tetrabenazine binding site on VMAT2.[6][8] This prevents the transporter from pumping cytosolic dopamine into synaptic vesicles. In the context of psychostimulant action (e.g., methamphetamine), which promotes dopamine efflux from vesicles, VMAT2 inhibition by lobelane reduces the vesicular pool of dopamine available for release, thereby blunting the stimulant's neurochemical and behavioral effects.[2] This leads to an increase in cytosolic dopamine, which is then more susceptible to metabolism by monoamine oxidase (MAO), increasing levels of the metabolite DOPAC.[6]
Experimental Protocols
VMAT2 Binding Assay ([³H]Dihydrotetrabenazine)
This assay measures the affinity of a compound for the VMAT2 transporter by quantifying its ability to compete with the binding of a specific radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ).
-
Tissue Preparation:
-
Homogenize whole rat brain (excluding cerebellum) or striatum in ice-cold 0.32 M sucrose solution.[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) for 45 minutes at 4°C to pellet the membranes containing synaptic vesicles.[4]
-
Resuspend the pellet in an ice-cold assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, pH 7.5).[4]
-
-
Binding Reaction:
-
In a 96-well plate, combine the vesicle suspension, a fixed concentration of [³H]DTBZ (e.g., 10 nM), and varying concentrations of the test compound (e.g., this compound analog).[4]
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known VMAT2 inhibitor like tetrabenazine or Ro4-1,284 (e.g., 10 µM).[4][9]
-
Incubate the plate for 30-90 minutes at room temperature or 30°C.[4][9]
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine IC₅₀ values by non-linear regression analysis of the competition binding data, and calculate Kᵢ values using the Cheng-Prusoff equation.
-
α4β2 nAChR Binding Assay ([³H]Nicotine)*
This assay determines the binding affinity of compounds to the high-affinity α4β2* nAChR subtype.
-
Membrane Preparation:
-
Binding Reaction:
-
Incubate membrane aliquots with a fixed concentration of L-[³H]nicotine (e.g., 5-10 nM) and a range of concentrations of the test compound.
-
Define non-specific binding in parallel incubations containing a high concentration of unlabeled nicotine (e.g., 1 mM).[11]
-
Incubate for a sufficient time to reach equilibrium (e.g., overnight at 4°C or for a shorter period at room temperature).[3]
-
-
Detection and Analysis:
Functional Assay: Methamphetamine-Evoked Dopamine Overflow
This ex vivo assay measures the functional effect of a compound on neurotransmitter release from brain tissue.[2] It assesses the ability of a test compound to inhibit dopamine release stimulated by a psychostimulant.
Conclusion and Future Directions
The structure-activity relationship of the this compound/lobeline scaffold is a compelling example of how targeted chemical modifications can dramatically alter pharmacological selectivity. The key takeaway for drug development professionals is that defunctionalization of the lobeline side chains is a highly effective strategy for shifting activity away from nAChRs and toward VMAT2. This has led to the identification of lobelane as a lead compound for potent and selective VMAT2 inhibition.[2][5]
Future research should focus on optimizing the pharmacokinetic properties of lobelane analogs, such as improving water solubility and oral bioavailability, as exemplified by the development of quinlobelane.[3][4] Further exploration of substitutions on the aromatic rings could yield compounds with even greater potency and selectivity for VMAT2. These efforts hold significant promise for the development of a novel class of therapeutics for treating psychostimulant addiction by selectively targeting the presynaptic mechanisms of dopamine storage and release.
References
- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 10. Characterization of nicotinic acetylcholine receptors on cultured bovine adrenal chromaffin cells using modified L-[3H]nicotine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Profile and Metabolism of Lobelanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobelanine, a piperidine alkaloid found in various Lobelia species, is a compound of interest for its potential pharmacological activities. Understanding its in vivo pharmacokinetic (PK) profile and metabolic fate is crucial for any drug development program. This technical guide provides a comprehensive overview of the current knowledge on the in vivo pharmacokinetics and metabolism of this compound. It is important to note that, to date, no direct in vivo pharmacokinetic or metabolism studies have been published specifically for this compound. Therefore, this guide will leverage data from its structurally related and biosynthetically linked alkaloid, lobeline, to provide insights into the potential disposition of this compound. Furthermore, this document outlines the detailed experimental protocols required to formally characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.
Introduction to this compound
This compound is a piperidine alkaloid and a key biosynthetic intermediate in the formation of lobeline within plants of the Lobelia genus. Its chemical structure, characterized by a piperidine ring with two side chains, suggests it may possess interesting pharmacological properties. However, a significant gap exists in the scientific literature regarding its behavior in living organisms. This guide aims to bridge this gap by providing a foundational understanding based on related compounds and established methodologies.
In Vivo Pharmacokinetic Profile
As no in vivo pharmacokinetic data for this compound are available, the following sections present data for lobeline, a closely related alkaloid. These data can serve as a preliminary guide for anticipating the pharmacokinetic behavior of this compound, though dedicated studies are essential for confirmation.
Pharmacokinetics of the Structurally Related Alkaloid, Lobeline
In vivo studies in rats have characterized the pharmacokinetic profile of lobeline following both intravenous (IV) and oral administration. The key parameters are summarized in the tables below.
Table 1: Intravenous Administration of Lobeline in Rats [1]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng/(mL*h)) | t1/2 (h) |
| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 |
| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 |
| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 |
Cmax: Maximum plasma concentration; AUC0-6h: Area under the plasma concentration-time curve from 0 to 6 hours; t1/2: Elimination half-life.
Table 2: Oral Administration of Lobeline in Rats [1]
| Parameter | Value |
| Absolute Bioavailability | 13.8% |
The data for lobeline suggest that it undergoes significant first-pass metabolism, as indicated by its low oral bioavailability.[1] this compound, with a similar piperidine core, may also exhibit comparable metabolic susceptibility.
Metabolism of Piperidine Alkaloids
The metabolism of piperidine alkaloids, the class to which this compound belongs, has been studied for various compounds. The metabolic pathways generally involve oxidation, N-dealkylation, and conjugation reactions.
Biosynthetic Relationship to Lobeline
In Lobelia inflata, this compound serves as a direct precursor to lobeline. This biosynthetic conversion suggests that enzymatic pathways capable of modifying the this compound structure exist within biological systems.
Caption: Biosynthetic conversion of this compound to Lobeline.
Hypothetical Metabolic Pathways for this compound
Based on its chemical structure and the known metabolism of other piperidine alkaloids, the following metabolic transformations for this compound can be hypothesized:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings or the piperidine nucleus.
-
N-demethylation: Removal of the methyl group from the piperidine nitrogen.
-
Oxidation: Oxidation of the side chains.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.
Caption: Hypothetical metabolic pathways for this compound.
Experimental Protocols for In Vivo Studies
To definitively determine the pharmacokinetic profile and metabolism of this compound, a series of in vivo experiments are required. The following protocols provide a general framework for such studies.
Animal Model
The Sprague-Dawley rat is a commonly used model for pharmacokinetic studies of alkaloids.[2] Animals should be healthy, adult males or females, and acclimated to the laboratory environment before the study.
Administration of this compound
-
Intravenous (IV) Administration: A solution of this compound in a suitable vehicle (e.g., saline with a co-solvent if necessary) is administered as a bolus injection into a cannulated vein (e.g., jugular vein). This allows for the determination of clearance, volume of distribution, and elimination half-life.
-
Oral (PO) Administration: A solution or suspension of this compound is administered by oral gavage. This route is used to assess oral absorption and bioavailability.
Sample Collection
-
Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose. Plasma is separated by centrifugation and stored frozen until analysis.[2]
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours). This helps in understanding the routes and extent of excretion.
Bioanalytical Method
A sensitive and specific analytical method is required to quantify this compound and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.
-
Sample Preparation: Plasma samples typically require protein precipitation with an organic solvent (e.g., acetonitrile or methanol). Urine samples may be diluted before analysis. Fecal samples are homogenized and extracted with an appropriate solvent. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
LC-MS/MS Analysis: Chromatographic separation is achieved using a suitable C18 column with a gradient mobile phase (e.g., water with formic acid and acetonitrile with formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Workflow Visualization
Caption: In vivo pharmacokinetic study workflow.
Conclusion
While there is a clear absence of direct in vivo pharmacokinetic and metabolism data for this compound, this technical guide provides a comprehensive starting point for researchers and drug development professionals. By leveraging data from the structurally similar alkaloid lobeline and outlining established experimental protocols, a rational approach to characterizing the ADME properties of this compound can be formulated. The successful execution of such studies will be pivotal in determining the therapeutic potential of this promising natural product.
References
Lobelanine's interaction with the vesicular monoamine transporter 2 (VMAT2)
An In-depth Technical Guide to the Interaction of Lobelanine with the Vesicular Monoamine Transporter 2 (VMAT2)
Introduction: VMAT2 and this compound
The vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a presynaptic protein critical for neurochemical transmission. Functioning as a proton-monoamine antiporter, VMAT2 utilizes the proton gradient established by the vesicular ATPase to sequester cytosolic monoamines—such as dopamine (DA), norepinephrine, serotonin, and histamine—into synaptic vesicles.[1][2] This process is essential for storing neurotransmitters prior to their release and for protecting the neuron from the cytotoxic effects of cytosolic monoamines.[2]
Given its central role in regulating monoaminergic signaling, VMAT2 has emerged as a significant therapeutic target for various neurological and psychiatric conditions.[3][4][5] this compound, a close structural analog of the natural alkaloid lobeline, is a VMAT2 ligand that has garnered considerable interest. By modifying the lobeline structure, this compound exhibits an enhanced affinity and selectivity for VMAT2 over other targets like nicotinic acetylcholine receptors (nAChRs).[3] This guide provides a detailed technical overview of the molecular interactions, functional consequences, and experimental evaluation of this compound's effects on VMAT2.
Molecular Mechanism of Interaction
This compound's interaction with VMAT2 is characterized by its specific binding and competitive inhibition of transporter function.
2.1 Binding Site and Mode of Inhibition Biochemical studies demonstrate that this compound and its parent compound, lobeline, interact with the binding site for tetrabenazine (TBZ) and its analog dihydrotetrabenazine (DTBZ) on VMAT2.[3][6][7] This is evidenced by the ability of lobeline and its analogs to displace radiolabeled ligands like [³H]DTBZ from synaptic vesicle preparations.[8][9]
Kinetic analyses of [³H]DA uptake into synaptic vesicles reveal that lobelane acts as a competitive inhibitor of VMAT2 function with respect to the dopamine substrate.[8][10] In the presence of lobelane, the Michaelis constant (Kₘ) for dopamine uptake is significantly increased, while the maximum velocity (Vₘₐₓ) remains unchanged.[8] This kinetic profile is the hallmark of competitive inhibition, indicating that this compound and dopamine compete for the same or a mutually exclusive binding site on the transporter. While tetrabenazine is often described as a non-competitive inhibitor, this compound's competitive kinetic profile with the substrate suggests a distinct functional interaction at the TBZ binding domain.[8][11]
2.2 Functional Consequences By competitively inhibiting VMAT2, this compound effectively reduces the loading of dopamine into synaptic vesicles. This has several downstream consequences:
-
Increased Cytosolic Dopamine: Inhibition of vesicular uptake leads to a transient increase in the concentration of dopamine in the presynaptic cytosol.
-
Enhanced Dopamine Metabolism: The elevated cytosolic dopamine becomes more susceptible to degradation by monoamine oxidase (MAO), resulting in higher levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC).[7]
-
Attenuation of Psychostimulant Effects: Psychostimulants like methamphetamine exert their effects in part by causing a massive release of dopamine from synaptic vesicles into the cytosol, which is then reverse-transported by the dopamine transporter (DAT) into the synapse.[8] this compound, by inhibiting VMAT2, reduces the vesicular pool of dopamine available for release, thereby potently attenuating the neurochemical and behavioral effects of methamphetamine.[8][10][12]
Quantitative Data on this compound-VMAT2 Interaction
The affinity and potency of this compound and related compounds at VMAT2 have been quantified through various in vitro assays.
Table 1: VMAT2 Binding Affinity and Functional Inhibition Data
| Compound | Assay Type | Radioligand | Preparation | Kᵢ (µM) | IC₅₀ (µM) |
|---|---|---|---|---|---|
| Lobelane | Binding Assay | [³H]DTBZ | Rat Whole Brain Vesicles | 0.97[8] | - |
| Lobelane | Functional Uptake | [³H]DA | Rat Striatal Vesicles | 0.045[8][10] | - |
| Lobeline | Binding Assay | [³H]DTBZ | Rat Whole Brain Vesicles | 2.04[8] | 0.90[9] |
| Lobeline | Binding Assay | [³H]MTBZ | Not Specified | 1.0[3] | - |
| Lobeline | Functional Uptake | [³H]DA | Rat Striatal Vesicles | - | 0.88[3][9] |
| This compound | Binding Assay | [³H]MTBZ | Not Specified | 0.8[3] | - |
Note: Lobelane is the saturated, defunctionalized analog of lobeline and is often used as the lead compound in this series. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Kinetic Parameters of VMAT2 Inhibition by Lobelane
| Condition | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Inhibition Type |
|---|---|---|---|
| Control (No Inhibitor) | 0.11 ± 0.008 | 46.7 ± 7.9 | - |
| Lobeline | 0.29 ± 0.064 | 50.2 ± 7.8 | Competitive |
| Lobelane | 0.38 ± 0.051 | 57.1 ± 12.1 | Competitive |
Data from saturation kinetic assays of [³H]DA uptake into rat striatal synaptic vesicles. Lobelane significantly increases the Kₘ without altering Vₘₐₓ, confirming a competitive mechanism of inhibition.[8]
Visualization of Pathways and Protocols
Key Experimental Protocols
The quantitative data presented above were generated using standardized neuropharmacological assays.
5.1 [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay This assay quantifies the binding affinity of a test compound for the tetrabenazine site on VMAT2.
-
Vesicle Preparation: Rat whole brain or striatum is homogenized in a sucrose buffer. The homogenate undergoes differential centrifugation to isolate a crude synaptic vesicle pellet, which is then resuspended in a suitable buffer.[8]
-
Incubation: A fixed concentration of [³H]DTBZ (e.g., 1-5 nM) is incubated with the vesicle preparation, buffer, and varying concentrations of the test compound (e.g., this compound).[8][13] The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).
-
Defining Non-Specific Binding: A parallel set of reactions is performed in the presence of a high concentration of a known VMAT2 ligand (e.g., unlabeled tetrabenazine) to determine non-specific binding.
-
Separation and Quantification: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the vesicle membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer, and the retained radioactivity is measured using liquid scintillation counting.[8]
-
Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. Competition curves are generated to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
5.2 Vesicular [³H]Dopamine ([³H]DA) Uptake Assay This functional assay measures the ability of a test compound to inhibit the transport of dopamine into vesicles.
-
Vesicle Preparation: Synaptic vesicles are prepared from rat striatum as described above.[8]
-
Incubation: Vesicles are pre-incubated in a buffer containing ATP (to power the proton pump) and the test compound at various concentrations.[8]
-
Uptake Initiation and Termination: The transport reaction is initiated by adding [³H]DA. After a short period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated by adding ice-cold buffer and rapid filtration.[8]
-
Quantification and Analysis: The radioactivity trapped on the filters, representing the amount of [³H]DA taken up by the vesicles, is measured by scintillation counting. The data are used to calculate the percent inhibition of uptake at each concentration of the test compound to determine the IC₅₀. For kinetic studies, the concentration of [³H]DA is varied in the presence and absence of the inhibitor to determine Kₘ and Vₘₐₓ values.[8]
Structure-Activity Relationship (SAR) Highlights
Systematic modification of the lobeline scaffold has revealed key structural features that enhance affinity and selectivity for VMAT2.[5] Studies comparing lobeline with its analogs, including lobelane, have shown that:
-
Defunctionalization (i.e., removal of the hydroxyl and keto groups to create the lobelane structure) increases affinity and selectivity for VMAT2 over nAChRs.[8]
-
The cis-stereochemistry of the two side chains on the piperidine ring is crucial for high-potency inhibition of VMAT2.[8][10]
-
The presence of the piperidine N-methyl group contributes to the greatest inhibition of methamphetamine-evoked dopamine release and enhances selectivity for VMAT2.[8][10]
Conclusion
This compound is a potent and selective VMAT2 ligand that functions as a competitive inhibitor of monoamine transport. It interacts with the tetrabenazine binding site to block vesicular dopamine uptake, which in turn modulates presynaptic dopamine homeostasis and mitigates the effects of psychostimulants. The well-characterized mechanism of action, supported by robust quantitative binding and functional data, establishes this compound and related analogs as promising leads for the development of novel pharmacotherapies targeting VMAT2 for the treatment of substance use disorders and other neurological conditions.
References
- 1. droracle.ai [droracle.ai]
- 2. psychotropical.com [psychotropical.com]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 12. Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lobelanine: From Discovery to a Putative Role in Neuromodulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobelanine, a piperidine alkaloid found in plants of the Lobelia genus, has historically been overshadowed by its more abundant and pharmacologically prominent relative, lobeline. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving understanding of this compound's biological activity. While early research primarily focused on its role as a biosynthetic precursor to lobeline, emerging, albeit limited, evidence suggests its own potential interactions with key neurological targets. This document consolidates the available historical and pharmacological data, presents detailed experimental protocols, and visualizes key chemical and biological pathways to serve as a foundational resource for researchers exploring the therapeutic potential of this lesser-known alkaloid.
Historical Context and Discovery
The history of this compound is intrinsically linked to the study of alkaloids from Lobelia inflata, commonly known as Indian tobacco. While the major alkaloid, lobeline, was isolated and characterized in the early 20th century, this compound was identified as a minor alkaloid within the complex mixture of piperidine alkaloids present in the plant.
The definitive synthesis of this compound was achieved by the renowned chemists Heinrich Wieland and Clemens Schöpf. Their work established the chemical structure of this compound and its relationship to other Lobelia alkaloids. Notably, their research demonstrated that this compound serves as a chemical precursor in the biosynthesis of lobeline[1]. This foundational work laid the groundwork for understanding the intricate metabolic pathways within Lobelia species.
Chemical Synthesis and Structure
The chemical synthesis of this compound has been a subject of study, both for its intrinsic chemical interest and as a means to access lobeline and its analogs.
Biomimetic Synthesis (Schöpf and Lehmann)
A classical and elegant biomimetic synthesis of this compound was developed by Schöpf and Lehmann. This one-pot reaction mimics the proposed biosynthetic pathway and involves the condensation of three key components:
-
Glutaraldehyde: Provides the five-carbon backbone of the piperidine ring.
-
Methylamine hydrochloride: Serves as the nitrogen source for the piperidine ring.
-
Benzoylacetic acid: Provides the two phenacyl side chains.
This reaction, a variation of the Mannich reaction, proceeds under physiological-like conditions.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Reaction Mixture: A solution of glutaraldehyde, methylamine hydrochloride, and benzoylacetic acid is prepared in an appropriate solvent, such as aqueous acetone.
-
pH Control: The reaction is buffered to a slightly acidic pH (around 4-5) using a citrate buffer to facilitate the Mannich reaction.
-
Reaction Conditions: The mixture is typically stirred at room temperature for an extended period, often several days, to allow for the slow condensation and cyclization to occur.
-
Isolation and Purification: Upon completion, the reaction mixture is worked up to isolate the crude this compound. This often involves extraction with an organic solvent under basic conditions. The crude product is then purified, typically by recrystallization of its hydrochloride salt from a suitable solvent like ethanol or isopropanol. This process yields a mixture of cis and trans isomers, with the cis isomer being the major product.
Structural Elucidation
The structure of this compound was elucidated through classical chemical methods and later confirmed by modern spectroscopic techniques. Key structural features include a central N-methylpiperidine ring substituted at the 2 and 6 positions with phenacyl groups (-CH2C(=O)C6H5).
Pharmacological Profile
The pharmacological investigation of this compound has been significantly less extensive than that of lobeline. Much of what is inferred about its activity is based on comparative studies with lobeline and other analogs.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Interaction with Monoamine Transporters
Lobeline and its derivatives are known to interact with several monoamine transporters, including the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), and the serotonin transporter (SERT)[1][3][4]. These interactions are central to lobeline's potential therapeutic effects in substance use disorders.
Quantitative Data on Lobeline and its Analogs at Monoamine Transporters
| Compound | Target | Assay | K_i / IC_50 (µM) | Reference |
| Lobeline | VMAT2 | [³H]Dihydrotetrabenazine Binding | 2.04 | [3] |
| Lobeline | DAT | [³H]Dopamine Uptake | 28.2 - 31.6 | [3][4] |
| Lobeline | SERT | [³H]Serotonin Uptake | 46.8 | [4] |
While extensive data exists for lobeline, there is a notable absence of published studies that have specifically quantified the binding affinity or inhibitory potency of this compound at VMAT2, DAT, or SERT. Given that this compound is a close structural analog and a metabolic precursor to lobeline, it is plausible that it may also interact with these transporters, albeit likely with different affinities. Further research is required to determine the specific pharmacological profile of this compound at these crucial targets.
Experimental Protocols for Pharmacological Characterization
To facilitate further research into the pharmacological properties of this compound, this section provides detailed methodologies for key in vitro assays, adapted from protocols used for lobeline and its analogs.
VMAT2 Binding Assay
This assay determines the binding affinity of a compound for the vesicular monoamine transporter 2.
-
Preparation of Vesicular Membranes:
-
Homogenize rat striata in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) to lyse synaptosomes and release synaptic vesicles.
-
Centrifuge the lysate at 48,000 x g for 30 minutes at 4°C.
-
Resuspend the final vesicle-enriched pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
Incubate the vesicular membrane preparation with a known concentration of [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.
-
Add varying concentrations of the test compound (this compound).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]DTBZ binding) and subsequently calculate the Ki value.
-
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.
-
Preparation of Synaptosomes:
-
Homogenize rat striata in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal preparation with varying concentrations of the test compound (this compound) at 37°C.
-
Initiate the uptake reaction by adding a low concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantify the radioactivity accumulated within the synaptosomes by liquid scintillation counting.
-
Determine the IC50 value for the inhibition of dopamine uptake.
-
Signaling Pathways and Potential Mechanisms of Action
Given the lack of direct pharmacological data for this compound, its potential effects on signaling pathways are largely speculative and extrapolated from the known actions of lobeline.
Putative Modulation of Dopaminergic Neurotransmission
If this compound is found to interact with VMAT2 and/or DAT, it could modulate dopaminergic signaling.
-
VMAT2 Inhibition: Inhibition of VMAT2 would disrupt the packaging of dopamine into synaptic vesicles. This would lead to an increase in cytosolic dopamine levels, making it more susceptible to metabolism by monoamine oxidase (MAO) and potentially leading to a decrease in the amount of dopamine available for release upon neuronal stimulation.
-
DAT Inhibition: Inhibition of DAT would block the reuptake of dopamine from the synaptic cleft, thereby prolonging its presence and enhancing dopaminergic signaling.
The net effect of this compound on dopaminergic neurotransmission would depend on its relative affinities for VMAT2 and DAT.
Logical Relationship of this compound's Potential Action on Dopamine Homeostasis
Caption: Potential modulation of dopamine pathways by this compound.
Future Research Directions
The current body of knowledge on this compound is limited, presenting numerous opportunities for further investigation. Key areas for future research include:
-
Definitive Pharmacological Profiling: A comprehensive screening of this compound against a panel of receptors and transporters, including various nAChR subtypes, VMAT2, DAT, SERT, and the norepinephrine transporter (NET), is essential to determine its primary biological targets and to obtain quantitative binding and functional data.
-
In Vivo Studies: Preclinical studies in animal models are needed to assess the pharmacokinetic profile of this compound and to investigate its effects on behavior, particularly in models relevant to substance use disorders and neurological conditions.
-
Biosynthetic Pathway Elucidation: Further studies to fully elucidate the enzymatic steps in the conversion of this compound to lobeline could provide valuable insights for biocatalysis and the production of novel lobeline analogs.
-
Isolation from Natural Sources: Development of optimized protocols for the isolation of this compound from Lobelia species would provide a natural source of the compound for further research and could lead to the discovery of other minor alkaloids with interesting biological activities.
Conclusion
This compound remains a relatively enigmatic alkaloid within the well-studied Lobelia family. While its historical significance lies in its role as a biosynthetic precursor to lobeline, the potential for its own intrinsic pharmacological activity cannot be dismissed. This technical guide has synthesized the available information and provided a framework for future research. A thorough investigation into the pharmacology of this compound is warranted and may unveil a novel modulator of neuronal signaling with therapeutic potential. The detailed protocols and visualized pathways presented herein are intended to serve as a valuable resource for scientists embarking on the exploration of this intriguing natural product.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Lobelanine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies employed in the study of lobelanine's interaction with its target receptors, primarily focusing on nicotinic acetylcholine receptors (nAChRs). This compound, a close structural analog of the natural alkaloid lobeline, presents a compelling case for in silico investigation to understand its pharmacological profile. This document outlines the key computational techniques, summarizes quantitative binding data, details relevant experimental validation protocols, and visualizes the associated signaling pathways and research workflows.
Introduction to this compound and its Receptor Targets
This compound is a piperidine alkaloid and an oxidation product of lobeline. While lobeline has been extensively studied for its complex interactions with nAChRs and other neurotransmitter transporters, this compound has received less direct attention in computational and experimental studies. However, its structural similarity to lobeline makes the latter's interaction with nAChRs a valuable proxy for in silico modeling.
The primary receptor target for lobeline and, by extension, this compound, is the nAChR family. These are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. Lobeline has been shown to have a high affinity for various nAChR subtypes, particularly the α4β2 subtype.[1][2] Studies have indicated that the oxidation of the hydroxyl group in lobeline to a carbonyl group, which forms this compound, results in a decreased affinity for nAChRs.[1]
In Silico Modeling Techniques
The investigation of this compound's receptor binding at a molecular level relies on a suite of computational techniques. These methods provide insights into binding modes, affinities, and the dynamics of the ligand-receptor interaction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying potential binding poses and estimating the strength of the interaction.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. These simulations offer a more realistic representation of the biological environment.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This approach is useful for virtual screening of compound libraries to identify novel ligands with similar binding properties.
Quantitative Binding Data
The following table summarizes the available quantitative data for lobeline and the qualitative effect of its oxidation to this compound on nAChR binding affinity.
| Compound | Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |
| (-)-Lobeline | Neuronal nAChRs (rat brain) | [3H]-Nicotine | 4.4 nM | [2] |
| (-)-Lobeline | Neuronal nAChRs (rat brain) | [3H]-Nicotine | 4 nM | [1] |
| This compound | Neuronal nAChRs | - | Decreased affinity compared to lobeline | [1] |
Experimental Protocols for Validation
In silico predictions of ligand-receptor interactions are hypotheses that require experimental validation. The following are detailed protocols for key experiments used to confirm the binding and functional effects of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay for nAChRs
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the nAChR subtype of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-nicotine or [3H]-epibatidine) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For nAChRs, these assays often measure ion flux.
Protocol: ⁸⁶Rb⁺ Efflux Assay for nAChR Function
-
Cell Culture: Culture cells stably expressing the nAChR subtype of interest.
-
Loading: Load the cells with the radioactive potassium analog, ⁸⁶Rb⁺.
-
Stimulation: Stimulate the cells with a known nAChR agonist in the presence and absence of the test compound (this compound).
-
Efflux Measurement: Measure the amount of ⁸⁶Rb⁺ released from the cells into the extracellular medium.
-
Data Analysis: Determine the ability of the test compound to inhibit or potentiate the agonist-induced ⁸⁶Rb⁺ efflux.
Signaling Pathways and Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the downstream signaling pathways of nAChRs and the typical workflow for an in silico to in vitro drug discovery project.
Caption: nAChR Signaling Pathway
Caption: In Silico to In Vitro Workflow
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of cis-Lobelanine
These application notes provide detailed protocols for the synthesis and purification of cis-Lobelanine, a key piperidine alkaloid and a precursor in the synthesis of Lobeline and its analogues.[1] The methodologies are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Synthesis of Lobelanine (cis/trans mixture)
The most common and classical approach to synthesizing this compound is through a biomimetic Mannich reaction.[2] This one-pot synthesis efficiently constructs the piperidine core of the molecule.
Reaction Principle: The synthesis involves the condensation of glutaraldehyde, methylamine hydrochloride, and benzoylacetic acid (also referred to as 3-oxo-3-phenylpropionic acid).[1][2] This reaction mimics the biosynthetic pathway of the alkaloid.[3]
Experimental Protocol: Biomimetic Mannich Reaction This protocol is based on the method developed by Schöpf and Lehmann.[2]
-
Reaction Setup: In a suitable reaction vessel, combine 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride.[1]
-
Solvent and Buffer: Add acetone and a citrate buffer to the mixture.[1] The buffer helps maintain the optimal pH for the condensation reaction.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to an acidic work-up to isolate the product as its hydrochloride salt.
-
Isolation: The resulting product, this compound hydrochloride, is isolated. This method typically yields a mixture of cis and trans diastereomers.[1][2]
Quantitative Data Summary: The following table summarizes the typical results obtained from the biomimetic synthesis.
| Parameter | Value | Reference |
| Product | This compound Hydrochloride | [2] |
| Yield | 45% (unoptimized) | [2] |
| Isomer Ratio (cis:trans) | 85:15 | [1][2] |
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Purification of cis-Lobelanine
The primary challenge in the purification of cis-Lobelanine is the separation of the cis and trans diastereomers produced during the synthesis. The literature describes several methods applicable to the separation of lobeline-related alkaloids, which can be adapted for cis-Lobelanine.[1]
Purification Techniques:
-
Silica Gel Column Chromatography: This is a standard and effective method for separating diastereomers with different polarities.[1] It is a widely used technique for the purification of various alkaloids.[4][5]
-
Fractional Recrystallization: This technique can be employed to selectively crystallize one isomer from a mixture, leaving the other in the mother liquor. This method has been used to isolate diastereomers of related compounds like lobelanidine and lobeline.[1][2]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate). The selection of the adsorbent is a critical parameter for efficient isolation.[4]
-
Sample Loading: Dissolve the crude this compound hydrochloride mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to separate the components.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium iodoplatinate) to identify the fractions containing the desired cis-Lobelanine isomer.[5]
-
Solvent Evaporation: Combine the pure fractions containing cis-Lobelanine and evaporate the solvent under reduced pressure to yield the purified product.
Experimental Protocol: Fractional Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the solubility of the cis and trans isomers differs significantly, especially with temperature changes. Ethanol has been noted as a solvent for recrystallizing related hydrochloride salts.[6]
-
Dissolution: Dissolve the crude isomeric mixture in a minimum amount of the hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. The less soluble isomer (ideally the cis isomer) should crystallize out first.
-
Isolation: Isolate the crystals by filtration.
-
Purity Check: Check the purity of the crystals and the mother liquor by an appropriate analytical method (e.g., HPLC or ¹H NMR).
-
Repetition: Repeat the recrystallization process on the crystalline solid to enhance purity. The mother liquor, enriched with the other isomer, can be processed separately.[1]
Purification Workflow Diagram
Caption: General workflow for the purification of cis-Lobelanine.
References
- 1. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The biosynthesis of Lobelia alkaloids. Part II. The role of this compound in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Alkaloids [epharmacognosy.com]
Application Notes and Protocols for the Quantification of Lobelanine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelanine, a piperidine alkaloid found in various species of the genus Lobelia, is of significant interest to the pharmaceutical industry due to its potential therapeutic properties. As a major bioactive constituent, accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization, and the development of new therapeutics. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies described are based on established analytical practices for piperidine alkaloids and can be adapted and validated for specific research needs.
General Sample Preparation Protocol
Effective extraction and cleanup are critical for accurate quantification of this compound. The following is a general protocol that can be optimized based on the plant matrix and the analytical technique employed.
Extraction
-
Grinding: Dry the plant material (e.g., aerial parts, roots) at a controlled temperature (e.g., 40-60°C) to a constant weight and grind to a fine powder (e.g., 60-mesh).[1]
-
Solvent Extraction:
-
Maceration/Sonication: Accurately weigh a portion of the powdered plant material (e.g., 1 g) and extract with a suitable solvent such as methanol or a mixture of 0.1 N HCl and acetonitrile (1:1, v/v).[2][3] Use a sufficient volume of solvent (e.g., 20 mL) and facilitate extraction by sonication or maceration for a defined period (e.g., 24 hours at room temperature).[3]
-
Ultrasound-Assisted Extraction (UAE): This method can enhance extraction efficiency. Optimal conditions, such as solvent ratio, temperature, and time, should be determined experimentally.
-
Cleanup
For cleaner extracts and to minimize matrix interference, a cleanup step is recommended.
-
Liquid-Liquid Extraction (LLE):
-
After initial solvent extraction, evaporate the solvent.
-
Redissolve the residue in an acidic aqueous solution (e.g., 2% H2SO4).[3]
-
Wash the acidic solution with a non-polar organic solvent (e.g., chloroform) to remove non-basic compounds.[3]
-
Basify the aqueous phase with a base (e.g., NH3) to a pH of approximately 9-10.[3]
-
Extract the alkaloids into an organic solvent such as chloroform or a chloroform-isopropanol mixture.[3]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 or a cation-exchange SPE cartridge with methanol followed by water.
-
Load the filtered plant extract onto the cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent to remove impurities.
-
Elute the alkaloids with a suitable solvent, such as methanol or an acidified organic solvent.[2]
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of alkaloids.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or 2.5% acetic acid).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintain a constant temperature, for example, 40°C.[3]
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound exhibits maximum absorbance, likely in the range of 210-280 nm. A PDA detector is useful for determining the optimal wavelength.
-
Injection Volume: 10-20 µL.
Quantitative Data Summary (Adapted from similar compounds):
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Note: These values are indicative and must be determined experimentally during method validation for this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for the analysis of complex plant extracts and for detecting trace amounts of this compound.
Protocol:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or C8 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2][7]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a modifier to improve ionization, such as 20 mM ammonium formate (pH 3).[7]
-
Flow Rate: A typical flow rate is 0.2 - 0.5 mL/min.[7]
-
Column Temperature: Maintain a constant temperature, for example, 20°C.[7]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: The precursor ion (Q1) will be the protonated molecule of this compound ([M+H]⁺), and the product ions (Q3) will be specific fragments generated by collision-induced dissociation. These transitions need to be determined by infusing a standard solution of this compound.
-
-
Injection Volume: 5-10 µL.
Quantitative Data Summary (Adapted from similar compounds):
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Note: These values are indicative and must be determined experimentally during method validation for this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and quality control of herbal extracts.
Protocol:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[8]
-
Sample Application: Apply the standards and sample extracts as bands using an automated applicator.
-
Mobile Phase: A mixture of organic solvents. For alkaloids, a common system is chloroform:methanol:ammonia (e.g., 90:9:1, v/v/v).[3] The optimal composition should be determined experimentally.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for this compound. A TLC scanner with a UV-Vis detector is required.
-
Derivatization (Optional): To enhance visualization and selectivity, the plate can be derivatized with a suitable reagent, such as Dragendorff's reagent for alkaloids.[3]
Quantitative Data Summary (Adapted from similar compounds):
| Parameter | Typical Value |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 50 - 150 ng/spot |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 3% |
Note: These values are indicative and must be determined experimentally during method validation for this compound.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
References
- 1. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-ESI-MS/MS-Based Comparative Metabolomic Study, Antioxidant and Antidiabetic Activities of Three Lobelia Species: Molecular Modeling and ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Performance Liquid Chromatography (HPLC) for Lobelanine Analysis
Introduction Lobelanine, a piperidine alkaloid found in plants of the Lobelia genus, is of significant interest to researchers for its potential pharmacological activities. As a key analogue of the more extensively studied lobeline, accurate and reliable quantification of this compound is crucial for phytochemical analysis, drug discovery, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological fluids. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using reversed-phase HPLC.
Principle of Analysis Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C8 or C18 silica-based column) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The retention time is characteristic of the molecule under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for precise quantification. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound's structure absorb UV light.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for extracting this compound from dried and powdered plant material, such as Lobelia inflata.
Materials:
-
Dried, powdered plant material
-
Extraction Solvent: 0.1 N Hydrochloric Acid (HCl) and Acetonitrile (ACN) in a 1:1 (v/v) ratio[1]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm Syringe filters
-
Solid-Phase Extraction (SPE) C8 cartridges[1]
-
Methanol (HPLC Grade)
Procedure:
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of the extraction solvent (0.1 N HCl:ACN, 1:1).
-
Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes to facilitate cell disruption and analyte extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
SPE Cartridge Conditioning: Prepare a C8 SPE cartridge by washing it with 5 mL of methanol, followed by equilibration with 5 mL of the extraction solvent.
-
Sample Purification: Load the collected supernatant onto the conditioned SPE cartridge. The alkaloids, including this compound, will be retained on the sorbent.
-
Elution: Elute the retained alkaloids from the cartridge using 5 mL of methanol[1].
-
Filtration: Filter the resulting eluate through a 0.22 µm syringe filter into an HPLC vial for analysis[2][3].
Protocol 2: Extraction of this compound from Biological Matrices (e.g., Plasma)
This protocol outlines a protein precipitation method, a common technique for cleaning up plasma samples before HPLC analysis.[4]
Materials:
-
Plasma sample
-
Acetonitrile (HPLC Grade), chilled at -20°C
-
Vortex mixer
-
Centrifuge (refrigerated, if available)
-
0.22 µm Syringe filters
Procedure:
-
Sample Aliquoting: Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Protein Precipitation: Add 1.0 mL of chilled acetonitrile to the plasma sample. The typical ratio is 2:1 (v/v) of precipitating solvent to sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte, and transfer it to a new tube.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a known, smaller volume of the HPLC mobile phase.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: HPLC Chromatographic Conditions
The following are typical starting conditions for the RP-HPLC analysis of this compound. Method optimization may be required based on the specific instrument and sample complexity.
-
HPLC System: Agilent 1200 series or equivalent[5]
-
Column: Gemini C6-Phenyl or a similar C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[6]
-
Mobile Phase: A gradient elution is often used for complex samples. A typical starting point is:
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 28% B
-
25-40 min: Hold at 28% B
-
Followed by a re-equilibration step at initial conditions.
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10 µL
-
Detector: UV/Photodiode Array (PDA) Detector
Method Validation and Data Presentation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10] Key validation parameters are summarized in the table below, with typical acceptance criteria for pharmaceutical analysis.
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Description | Typical Specification |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.99; No interference at the retention time of this compound. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation Coefficient (R²) ≥ 0.999[7][11]. Range typically 2.4–80 µg/mL[1]. |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98.0% to 102.0% recovery at three concentration levels[11][12]. |
| Precision (% RSD) | The degree of scatter between a series of measurements. | Repeatability (Intra-day) RSD ≤ 2.0%[12]. Intermediate Precision (Inter-day) RSD ≤ 2.0%[12]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3[9]. Typically ~0.8 µg/mL[7]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10[13]. Typically ~2.5 µg/mL[7]. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD of results should be ≤ 2.0% with varied flow rate, mobile phase composition, etc. |
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and the relevant biological context of its activity.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Simplified signaling context for Lobelia alkaloids.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.com [nacalai.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Chemical Profiling of Lobelia chinensis with High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF MS) Reveals Absence of Lobeline in the Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-ESI-MS/MS of brain neurotransmitter modulator lobeline and related piperidine alkaloids in Lobelia inflata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijsat.org [ijsat.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. nano-ntp.com [nano-ntp.com]
- 13. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assays for Determining Lobelanine's Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize the receptor binding affinity of Lobelanine (commonly referred to as Lobeline in scientific literature). This document includes a summary of its binding profile, detailed protocols for key experimental assays, and diagrams illustrating its molecular targets and relevant experimental workflows.
Introduction to this compound and its Pharmacological Profile
This compound is a piperidine alkaloid with a complex pharmacological profile, acting on multiple neurotransmitter systems.[1] Its interaction with various receptors makes it a compound of interest for therapeutic applications, particularly in the context of addiction and neurological disorders.[2][3][4][5] Determining its binding affinity (Kᵢ) and functional potency (IC₅₀/EC₅₀) at different receptors is crucial for understanding its mechanism of action, predicting its physiological effects, and guiding drug development efforts.
This compound is known to interact with several key targets, including:
-
Nicotinic Acetylcholine Receptors (nAChRs) : It acts as a mixed agonist-antagonist at various nAChR subtypes.[1][3]
-
Vesicular Monoamine Transporter 2 (VMAT2) : It interacts with the tetrabenazine-binding site on VMAT2, affecting dopamine storage and release.[2][3][4]
-
μ-Opioid Receptors (MORs) : It functions as an antagonist at these receptors.[1][6]
-
Dopamine and Serotonin Transporters (DAT and SERT) : It inhibits the reuptake of these key neurotransmitters.[1]
The following sections provide quantitative data on these interactions and detailed protocols to perform the relevant in vitro binding assays.
Summary of this compound Receptor Affinity Data
The binding affinity of this compound has been determined for several receptors using various in vitro assays. The data is summarized in the table below for easy comparison.
| Target Receptor/Transporter | Ligand/Assay Condition | Species | Affinity Constant | Reference |
| Neuronal nAChRs | [³H]-nicotine displacement | Rat (Brain) | Kᵢ = 4.4 nM | [7] |
| Neuronal nAChRs | [³H]-nicotine displacement | - | Kᵢ = 4 nM | [8][9] |
| VMAT2 | [³H]nicotine displacement | Rat (Brain) | pKᵢ = 8.4 (Kᵢ ≈ 4 nM) | [10] |
| VMAT2 | [³H]dopamine uptake inhibition | Rat (Brain) | pKᵢ = 6.33 (Kᵢ ≈ 470 nM) | [10] |
| μ-Opioid Receptors (MORs) | [³H]DAMGO displacement | Guinea Pig (Brain) | Kᵢ = 0.74 µM (740 nM) | [6] |
| MOR-1 (functional) | Morphine/DAMGO-activated K⁺ current | Xenopus Oocytes | IC₅₀ = 1.1 µM (1100 nM) | [6] |
Kᵢ (Inhibition constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. A lower Kᵢ value indicates higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of a biological process.
Key In Vitro Assays for Affinity Determination
3.1. Radioligand Binding Assays Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[11] These assays involve the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The principle is based on competition: the unlabeled compound (this compound) competes with a fixed concentration of the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibition constant (Kᵢ) can be calculated.[12]
3.2. Functional Assays Functional assays measure the biological response resulting from the interaction of a ligand with its receptor. These assays are critical for determining whether a compound acts as an agonist, antagonist, or modulator. For this compound, functional assays can include measuring its effect on ion channel activity (e.g., potassium currents in oocytes expressing opioid receptors) or neurotransmitter release (e.g., dopamine overflow from striatal slices).[6]
Experimental Protocols
4.1. Protocol: Competitive Radioligand Binding Assay for nAChRs
This protocol describes a general procedure for determining the Kᵢ of this compound for nicotinic acetylcholine receptors (nAChRs) in rat brain homogenates using [³H]-nicotine.
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
[³H]-nicotine (specific activity ~70-90 Ci/mmol)
-
This compound hydrochloride
-
Unlabeled nicotine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
96-well filter plates (e.g., MultiScreenHTS with glass fiber filters)[13]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize dissected rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration (e.g., using a Bradford assay). e. Store membrane aliquots at -80°C until use.
-
Assay Setup: a. Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M). b. Prepare a fixed concentration of [³H]-nicotine in Assay Buffer (typically at or below its Kₑ value, e.g., 1-5 nM). c. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Membrane preparation + [³H]-nicotine + Assay Buffer.
- Non-specific Binding (NSB): Membrane preparation + [³H]-nicotine + high concentration of unlabeled nicotine (e.g., 10 µM).
- Competition: Membrane preparation + [³H]-nicotine + varying concentrations of this compound.
-
Incubation: a. Add 50 µL of membrane preparation (e.g., 50-100 µg protein) to each well. b. Add 25 µL of the corresponding this compound dilution, unlabeled nicotine (for NSB), or Assay Buffer (for Total Binding). c. Add 25 µL of [³H]-nicotine solution. d. Incubate the plate for 60-90 minutes at 4°C or room temperature to reach equilibrium.
-
Filtration and Washing: a. Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.[13] b. Wash the filters rapidly 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: a. Dry the filter plate. b. Add scintillation cocktail to each well.[13] c. Count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding of [³H]-nicotine as a function of the log concentration of this compound. c. Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations: Workflows and Signaling Pathways
// Define nodes prep [label="1. Membrane Preparation\n(e.g., Rat Brain Homogenate)", fillcolor="#F1F3F4", shape=cylinder]; assay_setup [label="2. Assay Plate Setup\n(Total, NSB, Competition)", fillcolor="#F1F3F4"]; incubation [label="3. Incubation\n(Receptors + Radioligand + this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="4. Rapid Filtration\n(Separates Bound vs. Free Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; counting [label="5. Scintillation Counting\n(Quantify Bound Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];
// Define edges (workflow) prep -> assay_setup; assay_setup -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; } Caption: Experimental workflow for a competitive radioligand binding assay.
// Pathway connections this compound -> nAChR [label="Antagonizes", color="#4285F4"]; this compound -> VMAT2 [label="Inhibits", color="#FBBC05"];
nAChR -> DA_synapse [label="Stimulates Release\n(Inhibited by this compound)", style=dashed, color="#4285F4"]; DA_cyto -> VMAT2 [label="Uptake into Vesicle"]; VMAT2 -> Vesicle; Vesicle -> DA_vesicle [style=invis]; Vesicle -> DA_synapse [label="Exocytosis"];
// Annotations {rank=same; this compound; nAChR; VMAT2} {rank=same; DA_cyto; Vesicle} } Caption: this compound's modulation of dopamine signaling.
References
- 1. Lobeline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 10. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Animal Models for Studying the Behavioral Effects of Lobelanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the behavioral effects of Lobelanine. This compound, a piperidine alkaloid derived from the plant Lobelia inflata, has garnered significant interest for its potential therapeutic applications in treating addiction, depression, and other neuropsychiatric disorders. Its complex pharmacology, primarily involving the modulation of nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), leads to a range of behavioral outcomes that can be effectively studied in preclinical rodent models.
This document outlines detailed protocols for key behavioral assays, summarizes quantitative data from relevant studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound in various behavioral paradigms.
Table 1: Effects of this compound on Depressive-Like Behaviors in Mice
| Behavioral Test | Animal Model | This compound Dose (mg/kg, s.c.) | Key Finding | Reference |
| Forced Swim Test (FST) | C57BL/6J mice | 1 and 4 | Significantly reduced immobility time compared to vehicle.[1] | Roni & Rahman, 2013 |
| Novelty Suppressed Feeding Test (NSFT) | C57BL/6J mice | 1 and 4 (21 days) | Significantly reduced the latency to feed compared to vehicle.[1] | Roni & Rahman, 2013 |
Table 2: Effects of this compound on Psychostimulant-Induced Behaviors
| Behavioral Test | Animal Model | Psychostimulant | This compound Dose (mg/kg) | Key Finding | Reference |
| Locomotor Activity | Rats | d-amphetamine (0.1-1.0 mg/kg) | 0.3-10.0 | Attenuated d-amphetamine-induced hyperactivity.[2] | Miller et al., 2001 |
| Locomotor Activity | Mice | d-methamphetamine (0.1-3.0 mg/kg) | 0.3-10.0 | Attenuated d-methamphetamine-induced hyperactivity.[2] | Miller et al., 2001 |
| Self-Administration | Rats | d-methamphetamine (0.05 mg/kg/infusion) | 0.3-3.0 | Acutely decreased responding for methamphetamine.[3] | Harrod et al., 2001 |
| Self-Administration | Rats | Heroin (18 µg/kg/infusion) | 1.0 and 3.0 | Attenuated heroin self-administration.[4] | Hart et al., 2010 |
Table 3: Neurochemical and Endocrine Effects of this compound
| Measurement | Brain Region/Sample | Animal Model | This compound Dose (mg/kg, s.c.) | Key Finding | Reference |
| Norepinephrine (NE) Levels | Prefrontal Cortex | C57BL/6J mice | 1 and 10 | Significantly reduced forced swim stress-induced increase in NE.[1] | Roni & Rahman, 2013 |
| Corticosterone Levels | Plasma | C57BL/6J mice | 1 | Significantly attenuated forced swim stress-induced increase in corticosterone.[1] | Roni & Rahman, 2013 |
| Dopamine (DA) Release | Striatal Synaptic Vesicles | Rats | EC50 = 25.3 µM | Evoked DA release.[5] | Teng et al., 1998 |
| DA Uptake Inhibition (VMAT2) | Striatal Synaptic Vesicles | Rats | IC50 = 0.90 µM | Inhibited DA uptake via interaction with VMAT2.[5] | Teng et al., 1998 |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Forced Swim Test (FST)
This test is widely used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors.
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water maintained at 23-25°C
-
Video recording system
-
Stopwatch
-
Drying towels and a warming cage
Procedure:
-
Fill the beakers with water to a depth of 15 cm. This depth prevents the mice from touching the bottom with their tails or paws.
-
Administer this compound (e.g., 1 or 4 mg/kg, s.c.) or vehicle to the mice 30 minutes before the test.
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session using a video camera positioned to the side of the beakers.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
At the end of the session, remove the mice from the water, dry them thoroughly with a towel, and place them in a warming cage for a few minutes before returning them to their home cages.
-
Analyze the data by comparing the mean immobility time between the this compound-treated and vehicle-treated groups.
Novelty Suppressed Feeding Test (NSFT)
The NSFT is a conflict test that assesses anxiety-like and depressive-like behaviors. The test is based on the conflict between the drive to eat after a period of food deprivation and the aversion to a novel, brightly lit environment. A longer latency to begin eating is indicative of higher levels of anxiety and depressive-like behavior.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
A single food pellet (e.g., a familiar, palatable food) placed on a white paper platform in the center of the arena.
-
Stopwatch
-
Holding cages
Procedure:
-
Food deprive the mice for 24 hours prior to the test, with free access to water.
-
On the day of the test, administer this compound (e.g., 1 or 4 mg/kg, s.c.) or vehicle. The study by Roni & Rahman (2013) involved repeated daily administration for 21 days.[1]
-
Thirty minutes after the final injection, place a single mouse in a corner of the brightly lit open-field arena.
-
Start a stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet.
-
The test is typically terminated after a maximum of 10-15 minutes if the animal has not eaten.
-
Immediately after the test, return the mouse to its home cage where a pre-weighed amount of the same food is available. Measure the amount of food consumed over the next 5 minutes to assess appetite.
-
Clean the arena thoroughly between each mouse to remove any olfactory cues.
-
Analyze the data by comparing the mean latency to feed between the different treatment groups.
Amphetamine-Induced Hyperactivity
This model is used to assess the potential of a compound to counteract the stimulant effects of drugs of abuse like amphetamine. A reduction in amphetamine-induced hyperlocomotion suggests a potential therapeutic effect for psychostimulant addiction.
Materials:
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
d-amphetamine
-
Saline
Procedure:
-
Habituate the animals (rats or mice) to the activity chambers for 30-60 minutes before the start of the experiment.
-
Administer this compound (e.g., 0.3-10.0 mg/kg, s.c.) or vehicle.
-
After a pretreatment interval (e.g., 15 minutes), administer d-amphetamine (e.g., 0.1-1.0 mg/kg for rats, 0.1-3.0 mg/kg for mice) or saline.[2]
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Analyze the data by comparing the total locomotor activity counts between the group that received amphetamine alone and the groups that received this compound in combination with amphetamine.
Drug Self-Administration
The self-administration paradigm is a gold-standard model for assessing the reinforcing properties of a drug and the potential of a therapeutic compound to reduce drug-seeking behavior.
Materials:
-
Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
-
Intravenous catheters.
-
The drug of abuse (e.g., methamphetamine, heroin).
Procedure:
-
Surgically implant rats with chronic indwelling catheters into the jugular vein. Allow for a recovery period.
-
Train the rats to self-administer the drug of abuse by pressing the "active" lever, which results in the delivery of a drug infusion and the activation of a cue light. Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Training continues until a stable pattern of responding is established (e.g., a fixed-ratio schedule of reinforcement, such as FR5, where five lever presses are required for one infusion).
-
On the test day, administer this compound (e.g., 0.3-3.0 mg/kg, s.c.) or vehicle prior to the self-administration session (e.g., 15 minutes before).[3]
-
Place the rats in the operant chambers and allow them to self-administer the drug for a set session duration (e.g., 1-2 hours).
-
Record the number of infusions earned and the number of active and inactive lever presses.
-
Analyze the data by comparing the number of self-administered infusions between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound's interaction with VMAT2 in a dopaminergic neuron.
References
- 1. Antidepressant-like effects of lobeline in mice: behavioral, neurochemical, and neuroendocrine evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Administering Lobelanine in Rodent Studies: Application Notes
A comprehensive guide for researchers, scientists, and drug development professionals on the administration of Lobelanine in rodent models, with a focus on addiction studies.
Introduction
This compound, a piperidine alkaloid derived from the Lobelia inflata plant, is a compound of significant interest in neuropharmacology, particularly for its potential as a therapeutic agent in treating substance use disorders. As a close analog and precursor to the more extensively studied Lobeline, this compound is presumed to share a similar mechanism of action, primarily involving the modulation of nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. These interactions ultimately impact dopamine signaling in the brain's reward pathways, making it a compelling candidate for addiction research.
This document provides detailed application notes and experimental protocols for the administration of this compound in rodent studies. Due to the limited availability of direct research on this compound administration, the following protocols are largely adapted from established methodologies for its close analog, Lobeline. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental needs.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data derived from studies on Lobeline, which can serve as a valuable reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Lobeline in Rats Following a Single Intravenous Dose
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng/(mL·h)) | t1/2 (h) |
| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 |
| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 |
| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 |
Data presented as mean ± standard deviation.
Table 2: Effects of Lobeline Pretreatment on Heroin Self-Administration in Rats [1]
| Lobeline Dose (mg/kg, s.c.) | Mean Number of Heroin Infusions (18 µg/kg/infusion) |
| 0 (Saline) | ~18 |
| 0.3 | ~17 |
| 1.0 | ~10 |
| 3.0 | ~5 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (adapted from Lobeline protocols)
Objective: To prepare this compound for systemic administration in rodents and to outline common administration routes.
Materials:
-
This compound (or Lobeline sulfate as a substitute)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water, phosphate-buffered saline)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable vehicle, such as sterile saline. Lobeline sulfate is soluble in water. The final concentration should be calculated based on the desired dose and the average weight of the animals.
-
For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
-
-
Routes of Administration:
-
Subcutaneous (s.c.) Injection: This is a common route for administering Lobeline in behavioral studies.[1]
-
Gently restrain the rodent.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Administer the calculated volume of the this compound solution. The typical injection volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent on its back, with the head tilted slightly down.
-
Insert the needle (e.g., 23-25 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
The recommended injection volume is up to 10 mL/kg for rats and mice.
-
-
Intravenous (i.v.) Injection: This route provides rapid delivery and 100% bioavailability.
-
Proper restraint is crucial. For rats and mice, the lateral tail vein is commonly used.
-
Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Use a small gauge needle (e.g., 27-30 gauge).
-
The maximum recommended bolus injection volume is 5 mL/kg for both rats and mice.
-
-
Oral Gavage (p.o.):
-
Use a specialized gavage needle with a ball tip to prevent injury.
-
Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach.
-
Slowly administer the solution. The recommended volume is typically up to 10 mL/kg for non-aqueous solutions and 20 mL/kg for aqueous solutions in rats and mice.
-
-
Protocol 2: Methamphetamine Self-Administration in Rats and the Effect of this compound
Objective: To assess the effect of this compound on the reinforcing properties of methamphetamine in a rat self-administration model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Methamphetamine hydrochloride
-
This compound solution (prepared as in Protocol 1)
-
Sterile saline
Procedure:
-
Surgical Implantation of Intravenous Catheters:
-
Anesthetize the rats following approved institutional protocols.
-
Surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow the animals to recover for at least 5-7 days post-surgery.
-
-
Acquisition of Methamphetamine Self-Administration:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Connect the intravenous catheter to the infusion pump.
-
Train the rats to press the "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light presentation.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment and Testing:
-
Once stable self-administration is established, begin the testing phase.
-
Fifteen minutes prior to the self-administration session, administer a subcutaneous injection of either saline (vehicle control) or this compound at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).[1]
-
A within-subjects design is often used, where each rat receives each dose in a counterbalanced order, with several baseline self-administration days between test days.
-
Record the number of active and inactive lever presses and the total number of methamphetamine infusions during each session.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound dose on methamphetamine self-administration.
-
Mandatory Visualization
Signaling Pathway of this compound's Putative Action
The following diagram illustrates the proposed mechanism of action of this compound (based on Lobeline studies) at the dopaminergic synapse, highlighting its interaction with key transporters and receptors.
Caption: Proposed mechanism of this compound at the dopaminergic synapse.
Experimental Workflow for a Rodent Self-Administration Study
This diagram outlines the key steps in a typical rodent self-administration experiment designed to evaluate the efficacy of a compound like this compound.
References
Application Notes and Protocols: Investigating Dopamine Release Mechanisms with Lobelanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelanine, a piperidine alkaloid and a defunctionalized analog of lobeline, has emerged as a valuable pharmacological tool for investigating the mechanisms of dopamine (DA) release. Its primary mechanism of action is the selective inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a critical protein responsible for packaging dopamine into synaptic vesicles for subsequent release.[1][2] By competitively inhibiting VMAT2, this compound effectively reduces the vesicular loading of dopamine, thereby attenuating dopamine release, particularly that which is induced by psychostimulants like methamphetamine.[1][2] This property makes this compound a subject of interest for the development of therapeutics for psychostimulant use disorder.[1][3]
These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound exerts its effects on the dopamine system primarily through its interaction with VMAT2. It acts as a competitive inhibitor at the tetrabenazine-binding site on VMAT2, preventing the uptake of cytosolic dopamine into synaptic vesicles.[1][3] This leads to a decrease in the readily releasable pool of dopamine. While this compound also interacts with the dopamine transporter (DAT), its affinity for VMAT2 is significantly higher, making it a relatively selective VMAT2 inhibitor.[1]
The inhibition of VMAT2 by this compound has two major consequences for dopamine neurotransmission:
-
Inhibition of Stimulant-Evoked Dopamine Release: Psychostimulants like methamphetamine cause a massive, non-vesicular release of dopamine by reversing the direction of DAT. This process is dependent on a high cytosolic concentration of dopamine, which is maintained by VMAT2-mediated vesicular uptake. By blocking VMAT2, this compound reduces the cytosolic dopamine available for reverse transport, thus potently inhibiting methamphetamine-evoked dopamine overflow.[1]
-
Modulation of Basal Dopamine Levels: By inhibiting vesicular sequestration, this compound can lead to an increase in cytosolic dopamine. This can result in increased metabolism of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) and a modest, calcium-independent efflux of dopamine.[4][5]
Quantitative Data: Inhibitory Potency of this compound and Related Compounds
The following tables summarize the in vitro inhibitory potencies of this compound and its parent compound, lobeline, at VMAT2 and DAT. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibition of VMAT2 Function
| Compound | Assay | Parameter | Value (µM) | Reference |
| This compound | [³H]DA Uptake into Synaptic Vesicles | Kᵢ | 0.045 | [1] |
| Lobeline | [³H]DA Uptake into Synaptic Vesicles | Kᵢ | 0.47 | [1] |
| This compound | [³H]Dihydrotetrabenazine Binding | IC₅₀ | ~0.90 | [1][6] |
| Lobeline | [³H]Dihydrotetrabenazine Binding | IC₅₀ | 0.90 | [6] |
Table 2: Inhibition of DAT Function
| Compound | Assay | Parameter | Value (µM) | Reference |
| This compound | [³H]DA Uptake into Synaptosomes | IC₅₀ | ~80 | [1][4] |
| Lobeline | [³H]DA Uptake into Synaptosomes | IC₅₀ | 80 | [4] |
Table 3: Inhibition of Methamphetamine-Evoked Dopamine Overflow
| Compound | Parameter | Value (µM) | Maximal Inhibition (Iₘₐₓ) | Reference |
| This compound | IC₅₀ | 0.65 | 73% | [1] |
| Lobeline | IC₅₀ | 0.42 | 56.1% | [1] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on dopamine release are provided below.
Protocol 1: Preparation of Synaptosomes and Synaptic Vesicles from Rat Striatum
This protocol describes the isolation of nerve terminals (synaptosomes) and synaptic vesicles, which are essential for in vitro uptake and binding assays.
Materials:
-
Rat brain (striatum)
-
Homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.3)
-
Ice-cold distilled water
-
Centrifuge and rotor capable of high speeds
-
Dounce homogenizer
Procedure:
-
Euthanize a rat according to approved institutional guidelines and rapidly dissect the striata on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer with 10-12 gentle strokes of a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
For synaptic vesicle preparation, resuspend the P2 pellet in ice-cold distilled water to induce osmotic lysis of the synaptosomes.
-
Centrifuge the lysate at 48,000 x g for 20 minutes at 4°C to pellet larger membranes (LP1).
-
Collect the supernatant (LS1) and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet (LP2) is the synaptic vesicle-enriched fraction.
-
Resuspend the synaptosomal (P2) or synaptic vesicle (LP2) pellet in an appropriate buffer for subsequent assays.
Protocol 2: [³H]Dopamine Uptake Assay in Isolated Synaptic Vesicles
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles via VMAT2.
Materials:
-
Isolated synaptic vesicle fraction (from Protocol 1)
-
Assay buffer (e.g., 100 mM potassium tartrate, 25 mM HEPES, 5 mM MgSO₄, 0.1 mM EDTA, pH 7.4)
-
[³H]Dopamine
-
This compound stock solution (in DMSO or appropriate solvent)
-
ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Pre-incubate aliquots of the synaptic vesicle suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C in the assay buffer.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine and ATP.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific uptake in the presence of a high concentration of a known VMAT2 inhibitor (e.g., reserpine or tetrabenazine).
-
Calculate the specific uptake at each this compound concentration and determine the IC₅₀ value.
Protocol 3: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay
This assay determines the affinity of this compound for the tetrabenazine binding site on VMAT2.
Materials:
-
Synaptic vesicle membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Dihydrotetrabenazine
-
This compound stock solution
-
Non-specific binding agent (e.g., unlabeled tetrabenazine)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
In a 96-well plate, combine the synaptic vesicle membranes, varying concentrations of this compound or vehicle, and a fixed concentration of [³H]DTBZ in the binding buffer.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding by rapid filtration over glass fiber filters and wash with ice-cold binding buffer.
-
Measure the radioactivity on the filters by liquid scintillation counting.
-
Determine non-specific binding in the presence of a saturating concentration of unlabeled tetrabenazine.
-
Calculate specific binding and determine the IC₅₀ of this compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 4: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving animal following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical tools
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection
-
This compound for injection
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
To investigate the effect on stimulant-induced release, administer a psychostimulant (e.g., methamphetamine) after this compound pre-treatment.
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline dopamine concentration.
Visualizations
Signaling Pathway of this compound's Action at the Dopamine Synapse
Caption: Mechanism of this compound action at the dopamine synapse.
Experimental Workflow for [³H]Dopamine Uptake Assay
Caption: Workflow for [³H]Dopamine uptake assay.
Logical Relationship of this compound's Effects on Dopamine Release
Caption: Logical flow of this compound's effects on dopamine.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Lobelanine Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelanine is a piperidine alkaloid found in plants of the Lobelia genus, notably Lobelia inflata (Indian Tobacco).[1][2] While the related alkaloid, lobeline, has been extensively studied for its effects on the central nervous system, particularly its interaction with nicotinic acetylcholine receptors and monoamine transporters, the cytotoxic potential of this compound remains largely unexplored.[1][3][4] However, the documented anticancer properties of extracts from Lobelia species suggest that their constituent alkaloids, including this compound, may possess valuable cytotoxic activities against cancer cells.[5]
These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxicity of this compound using various in vitro cell culture models. The following sections detail recommended cell lines, experimental protocols for key cytotoxicity assays, and potential signaling pathways that may be involved in this compound's mechanism of action.
Recommended Cell Culture Models
The selection of appropriate cell culture models is critical for assessing the cytotoxic and potential anticancer effects of a compound. Based on the general screening of alkaloids and the diverse activities of compounds from Lobelia species, a panel of cancer cell lines representing different tissue origins is recommended. It is also crucial to include a non-cancerous cell line to evaluate selectivity.
Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | Lung cancer is a prevalent and aggressive disease. |
| MCF-7 | Breast Adenocarcinoma | Breast cancer is a leading cause of cancer-related death in women. |
| HeLa | Cervical Adenocarcinoma | A widely used and well-characterized cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | Liver cancer is a major global health concern. |
| HCT-116 | Colorectal Carcinoma | Colorectal cancer is a common malignancy with significant mortality. |
| U87MG | Glioblastoma | To assess activity against aggressive brain tumors. |
| MRC-5 | Normal Lung Fibroblast | To determine the selectivity of this compound's cytotoxicity. |
Data Presentation: Cytotoxicity of Related Compounds
Table 2: Reported Cytotoxic Activities of Compounds from Lobelia Species
| Compound | Cell Line(s) | Assay | IC50 Value(s) | Reference |
| Lobetyol | MKN45 (Gastric Cancer) | MTT | 71.47 ± 4.29 µg/mL (48h) | [6] |
| Isolobetyol | MSTO-211H, NCI-H292 | Not specified | 12.36 µM, 9.31 µM (48h) | [6] |
| Lobetyol | MSTO-211H, NCI-H292 | Not specified | 11.76 µM, 9.64 µM (48h) | [6] |
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation of this compound's cytotoxicity. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Cell Culture and Maintenance
-
Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
This compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Working Solutions: Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, and 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of damaged cells.
-
Protocol:
-
After the this compound treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate the mixture at room temperature for the recommended time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Harvest cells after this compound treatment, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Potential Signaling Pathways
While the precise molecular targets of this compound's cytotoxic activity are yet to be fully elucidated, insights can be drawn from the mechanisms of other alkaloids and related compounds. A potential molecular target for constituents of Lobelia inflata is the synaptic vesicular amine transporter 2 (VMAT2).[7] Inhibition of VMAT2 can disrupt cellular homeostasis and potentially trigger cell death pathways. Furthermore, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Potential signaling pathways for this compound-induced apoptosis.
Further investigation into the effects of this compound on the expression of key apoptotic regulatory proteins such as the Bcl-2 family (Bcl-2, Bax), caspases (caspase-3, -8, -9), and p53 is warranted to elucidate its precise mechanism of action.
Conclusion
These application notes provide a foundational framework for the systematic evaluation of this compound's cytotoxicity. By employing a panel of diverse cancer cell lines and a combination of robust cytotoxicity assays, researchers can effectively characterize the cytotoxic profile of this compound. Subsequent mechanistic studies focusing on apoptosis induction and the identification of key molecular targets will be crucial in determining its potential as a novel anticancer agent.
References
- 1. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Toxicity of an alkaloid extracted from the plant Lobelia inflata: association with methamphetamine-induced behavioral abnormalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline - Wikipedia [en.wikipedia.org]
- 4. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Recording of Lobelanine's Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobelanine, a major alkaloid constituent of Lobelia inflata, has a rich history in traditional medicine and has been investigated for various therapeutic applications, including smoking cessation and the treatment of psychostimulant abuse. Its pharmacological profile is complex, with primary interactions reported at nicotinic acetylcholine receptors (nAChRs). However, emerging evidence suggests that its effects may extend to other ion channels, contributing to its overall physiological impact.
These application notes provide a detailed overview of the electrophysiological effects of this compound on various ion channels, supported by quantitative data where available. This document also includes comprehensive protocols for researchers to investigate these interactions using patch-clamp electrophysiology.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the known quantitative data on the effects of this compound on various ion channels, as determined by electrophysiological studies.
Table 1: this compound's Effect on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Cell Type | Method | This compound Concentration | Effect | IC₅₀/Kᵢ | Reference |
| α4β2* | Rat thalamic synaptosomes | ⁸⁶Rb⁺ efflux assay | 0.001 - 10 µM | Inhibition of nicotine-evoked efflux | 0.7 µM (IC₅₀) | [1] |
| α4β2 | Rat brain membranes | [³H]-nicotine binding | Not specified | Displacement of nicotine binding | 4.4 nM (Kᵢ) | [2] |
| α4β2 | COS cells | Whole-cell patch clamp | Not specified | Minor direct activation (agonist effect), but concentration and time-dependent inhibition of acetylcholine-evoked currents (antagonist effect) | Not determined | [3] |
Note: The ⁸⁶Rb⁺ efflux assay is an indirect measure of ion channel activity.
Table 2: this compound's Effect on Voltage-Gated Potassium (Kᵥ) Channels
| Channel Subtype | Cell Type | Method | Effect | IC₅₀ | Reference |
| Kᵥ1.5 | CHO cells | Whole-cell patch clamp | Concentration-, time-, voltage-, and use-dependent inhibition. Accelerated inactivation decay. | 15.1 µM | [4] |
| Kᵥ3.1 | CHO cells | Whole-cell patch clamp | Concentration-dependent inhibition. | 21.7 µM | [4] |
| Kᵥ4.3 | HEK293 cells | Whole-cell patch clamp | Concentration-dependent inhibition. | 28.2 µM | [4] |
| hERG (Kᵥ11.1) | HEK293 cells | Whole-cell patch clamp | Concentration-dependent inhibition. | 0.34 µM | [4] |
Table 3: this compound's Effect on Voltage-Gated Calcium (Ca²⁺) Channels
| Channel Type | Cell Type | Method | this compound Concentration | Effect | IC₅₀ | Reference | |---|---|---|---|---|---| | Voltage-activated Ca²⁺ channels | Rat sympathetic neurons | Whole-cell patch clamp | 10 - 300 µM | Dose-dependent inhibition of Ca²⁺ current. | Not determined |[5] |
Table 4: this compound's Effect on Voltage-Gated Sodium (Naᵥ) Channels
| Channel Subtype | Cell Type | Method | This compound Concentration | Effect | IC₅₀ | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | No direct electrophysiological studies on the effect of this compound on voltage-gated sodium channels were identified in the literature search. | Not applicable |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on nAChRs and voltage-gated potassium channels using whole-cell patch-clamp electrophysiology.
Protocol 1: Whole-Cell Patch-Clamp Recording of nAChR Currents
This protocol is designed to measure the effect of this compound on acetylcholine (ACh)-evoked currents in a cell line stably expressing the human α4β2 nAChR (e.g., HEK293 cells).
Materials:
-
Cell Culture: HEK293 cells stably transfected with human α4 and β2 nAChR subunits.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Agonist: Acetylcholine (ACh) stock solution (100 mM in dH₂O).
-
Test Compound: this compound stock solution (10 mM in DMSO, then diluted in external solution).
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Filling: Fill the patch pipette with the internal solution and mount it on the micromanipulator.
-
Cell Approach and Sealing: Under microscopic guidance, approach a single, healthy cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Control Recording: Perfuse the cell with the external solution and apply a brief pulse of ACh (e.g., 100 µM for 200 ms) to elicit a control inward current. Repeat this every 30-60 seconds until a stable baseline response is achieved.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound for 2-5 minutes.
-
Test Recording: While still in the presence of this compound, apply the same ACh pulse and record the current response.
-
Washout: Perfuse the cell with the external solution to wash out this compound and record the recovery of the ACh-evoked current.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents before, during, and after this compound application. Calculate the percentage of inhibition. To determine the IC₅₀, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
Protocol 2: Whole-Cell Patch-Clamp Recording of Kᵥ1.5 Currents
This protocol is for measuring the effect of this compound on the voltage-gated potassium channel Kᵥ1.5, stably expressed in a suitable cell line (e.g., CHO cells).
Materials:
-
Cell Culture: CHO cells stably transfected with the human Kᵥ1.5 channel.
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Test Compound: this compound stock solution (10 mM in DMSO, then diluted in external solution).
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ.
-
Electrophysiology Rig: As described in Protocol 2.1.
Procedure:
-
Cell Preparation and Setup: Follow steps 1-5 from Protocol 2.1, using the appropriate cell line and solutions for Kᵥ1.5.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.
-
Voltage Protocol for Activation: To elicit Kᵥ1.5 currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Control Recording: Record the family of outward potassium currents in the external solution.
-
This compound Application: Perfuse the cell with the external solution containing this compound for 2-5 minutes.
-
Test Recording: Apply the same voltage-step protocol and record the currents in the presence of this compound.
-
Washout: Perfuse with the external solution to record the recovery.
-
Data Analysis:
-
Inhibition: Measure the peak or steady-state current amplitude at a specific voltage step (e.g., +40 mV) to determine the percentage of inhibition. Calculate the IC₅₀ from a range of concentrations.
-
Kinetics: Analyze the activation and inactivation kinetics of the currents before and after this compound application by fitting the current traces to appropriate exponential functions.
-
Voltage-Dependence of Activation: Construct conductance-voltage (G-V) curves by calculating the conductance at each voltage step and fitting the data to a Boltzmann function to determine if this compound shifts the voltage of half-maximal activation (V₁/₂).
-
Use-Dependence: To test for use-dependent block, apply a train of short depolarizing pulses (e.g., to +40 mV for 50 ms at 1 or 2 Hz) in the absence and presence of this compound and observe any progressive decrease in current amplitude.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound's Dual Mechanism on Dopamine Release
This compound's effect on dopamine release, a key factor in its potential therapeutic applications, involves a dual mechanism. It directly antagonizes nAChRs on dopaminergic neurons, inhibiting nicotine-stimulated dopamine release. Additionally, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles. This interaction can disrupt dopamine storage and release.
Caption: this compound's dual action on dopamine signaling.
Experimental Workflow: Patch-Clamp Electrophysiology
The following diagram illustrates the general workflow for investigating the effects of a test compound like this compound on ion channels using the whole-cell patch-clamp technique.
Caption: General workflow for whole-cell patch-clamp experiments.
Logical Relationship: Characterizing Use-Dependent Block
Use-dependent block is a pharmacological property where the inhibitory effect of a compound increases with more frequent channel activation. This is a key characteristic to investigate for ion channel modulators.
Caption: Logic for assessing use-dependent ion channel block.
References
- 1. sophion.co.jp [sophion.co.jp]
- 2. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lobelanine Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with lobelanine in preclinical in vivo research. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the starting point for dissolving this compound for in vivo experiments?
A1: The initial step is to determine which form of this compound you are working with. This compound base is practically insoluble in water, while its salt form, this compound hydrochloride, exhibits greater solubility in aqueous solutions.[1][2] For in vivo studies, using the hydrochloride salt is often a more straightforward starting point.
Q2: What are the recommended solvents for this compound and its hydrochloride salt?
A2: this compound hydrochloride is soluble in water, ethanol, and chloroform.[1] However, for in vivo administration, especially intravenously, achieving the desired concentration in a physiologically compatible vehicle can still be challenging. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective at dissolving this compound compounds.[3] A common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous buffer or vehicle.
Q3: My this compound solution is precipitating upon dilution with an aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting strategies:
-
Optimize the Co-solvent Concentration: Ensure you are using the lowest effective volume of the initial organic solvent (e.g., DMSO). For many in vivo experiments, the final concentration of DMSO should be kept low (ideally under 5-10%) to minimize potential toxicity.[4]
-
Utilize a Formulation Vehicle: Instead of a simple aqueous buffer, consider using a more complex vehicle designed to enhance solubility. Several formulations have been successfully used for the related compound, this compound, and can be adapted.[5]
-
Consider Alternative Formulations: If co-solvent systems are not sufficient, more advanced formulation strategies such as cyclodextrin complexation or lipid-based nanoparticles may be necessary to improve solubility and bioavailability.[5][6]
Q4: Are there any stability concerns I should be aware of when preparing this compound solutions?
A4: It is generally recommended to prepare fresh solutions for in vivo experiments on the day of use. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[3] If you must prepare stock solutions, store them at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Troubleshooting Guide: Formulation Strategies
For researchers encountering persistent solubility issues, the following table summarizes various formulation strategies that can be adapted for this compound.
| Formulation Approach | Components | Reported Solubility/Concentration | Key Considerations |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.56 mg/mL | A multi-component system that can enhance the solubility of lipophilic compounds. Prepare by sequentially adding and mixing each component. |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.56 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the drug molecule, increasing its aqueous solubility.[5] |
| Lipid-Based Formulation | 10% DMSO, 90% Corn Oil | ≥ 0.56 mg/mL | Suitable for oral administration routes. The compound is dissolved in the oil phase.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle for Injection
This protocol is adapted from a formulation used for this compound.[5]
-
Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 5.6 mg/mL). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Prepare the Final Formulation: a. In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final desired volume. b. To the PEG300, add 100 µL of your this compound/DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
Final Check: Before administration, visually inspect the solution for any signs of precipitation. The final solution should be clear.
Protocol 2: Preparation of this compound with SBE-β-Cyclodextrin
This protocol utilizes a cyclodextrin to enhance aqueous solubility.[5]
-
Prepare a 20% SBE-β-CD Solution: Dissolve 2g of SBE-β-CD in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.
-
Prepare a this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 5.6 mg/mL.
-
Prepare the Final Formulation: For every 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix well until the solution is clear.
Visualizations
Experimental Workflow for Formulation Selection
Caption: Decision tree for selecting a suitable formulation for in vivo studies with this compound.
Postulated Signaling Pathway of this compound
This compound is a close analog of lobeline, which is known to interact with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[7]
Caption: Postulated mechanism of action of this compound at the synapse.
References
- 1. Piperidine Alkaloids [epharmacognosy.com]
- 2. Lobelanidine-Biological Sources It is obtained from the herb and seeds of Lobelia inflata, leaves of Lobelia tupa [epharmacognosy.com]
- 3. researchgate.net [researchgate.net]
- 4. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Lobeline - Wikipedia [en.wikipedia.org]
Challenges and solutions in the asymmetric synthesis of Lobelanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of lobelanine. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the asymmetric synthesis of this compound and offers potential solutions and optimization strategies.
Problem 1: Low Enantioselectivity in the Final Product
Question: My asymmetric synthesis is yielding this compound with low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity is a frequent challenge and can stem from several factors related to the chosen synthetic strategy. Here's a breakdown of potential causes and solutions for different asymmetric methods:
-
For Asymmetric Hydrogenation:
-
Catalyst Integrity: Ensure the chiral ligand and rhodium precursor are pure and have not degraded. Many catalysts are sensitive to air and moisture.[1]
-
Catalyst Loading: An incorrect catalyst-to-substrate ratio can be detrimental. Too little catalyst may lead to a significant background reaction with low stereocontrol.[1]
-
Hydrogen Pressure: This parameter can influence both the reaction rate and enantioselectivity. It's crucial to optimize the hydrogen pressure for your specific catalyst system.
-
Solvent Choice: The solvent can affect the conformation of the catalyst-substrate complex.[2][3] Screening different solvents may be necessary to find the optimal conditions.
-
Temperature: Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]
-
-
For Desymmetrization of Lobelanidine:
-
Enzyme Activity (Enzymatic Method): Verify the activity of the lipase. Improper storage or handling can lead to denaturation and loss of catalytic efficiency and selectivity.
-
Catalyst Purity (Non-Enzymatic Method): The purity of the chiral acyl transfer catalyst, such as (S)-benzotetramisole (BTM), is critical for achieving high enantioselectivity.[5]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to a non-selective background reaction, thus reducing the overall ee.[6]
-
-
General Considerations:
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the catalyst, leading to reduced enantioselectivity.
-
Thorough Analysis: Before extensive optimization, confirm that your analytical method (e.g., chiral HPLC or NMR with a chiral solvating agent) is accurate and capable of resolving the enantiomers. It is advisable to first analyze a racemic sample.[1]
-
Problem 2: Epimerization of the C2 Stereocenter
Question: I am observing epimerization at the C2 position of the piperidine ring in my lobeline product, leading to a mixture of cis and trans isomers. How can I prevent this?
Answer: Lobeline is known to undergo pH-dependent epimerization at the C2 position through a retro-aza-Michael addition mechanism.[5][7] This is a critical issue to manage, especially during workup and purification.
-
Control of pH: Avoid basic conditions, particularly during workup and purification. The epimerization is accelerated in the presence of bases.
-
Acidic Conditions for Purification: Purification of lobeline is often carried out under acidic conditions to prevent epimerization.[5]
-
Temperature: Elevated temperatures can promote epimerization. Whenever possible, conduct purification and handling at lower temperatures.
-
Acylation and Sulfonylation Reactions: When derivatizing the hydroxyl groups of lobeline, performing the reaction in the absence of a base can minimize epimerization of the final product.[5]
-
Careful Choice of Coupling Reagents: In multi-step syntheses, the choice of coupling reagents can influence the rate of epimerization. Some reagents are more prone to causing racemization than others.[7]
Problem 3: Poor Yields in the Synthesis
Question: My overall yield for the asymmetric synthesis of this compound is consistently low. What are the common pitfalls that could be causing this?
Answer: Low yields in a multi-step synthesis can be due to a variety of factors. Pinpointing the exact step or cause is crucial for optimization.
-
Incomplete Reactions: Monitor each reaction step closely using appropriate analytical techniques (TLC, LC-MS, NMR) to ensure it has gone to completion before proceeding to the next step.
-
Side Reactions: The presence of the tertiary amine in this compound and its precursors can sometimes lead to side reactions. The use of protecting groups for the amine functionality might be necessary in certain synthetic routes.[8][9]
-
Purification Losses: Each purification step (e.g., column chromatography, crystallization) can lead to a loss of material. Optimizing purification methods to reduce the number of steps or improve recovery is beneficial.
-
Catalyst Deactivation: In catalytic steps, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.
-
Scale-Up Issues: Reactions that work well on a small scale may not translate directly to a larger scale. Issues such as inefficient mixing or heat transfer can lead to lower yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the asymmetric synthesis of this compound?
A1: The primary strategies for achieving an asymmetric synthesis of this compound or its precursor, lobeline, include:
-
Asymmetric Hydrogenation: This involves the reduction of a prochiral precursor, such as 2,6-cis-lobelanine, using a chiral rhodium catalyst.[5]
-
Desymmetrization: This approach starts with a meso compound, like lobelanidine, and selectively reacts with one of the two enantiotopic groups using either a chiral catalyst (non-enzymatic) or an enzyme (enzymatic).[5][6]
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.
-
Stepwise Construction of Stereocenters: This involves building the molecule step-by-step, with each new stereocenter being introduced in a controlled manner. While this can provide high stereoselectivity, it often leads to longer and less efficient syntheses.[10]
Q2: How can I determine the enantiomeric excess of my synthesized this compound?
A2: The enantiomeric excess of this compound can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce different chemical shifts for the two enantiomers, allowing for their quantification.[11][12]
-
With Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a chiral derivatizing agent forms diastereomers, which have distinct NMR spectra.[13]
-
Using Chiral Lanthanide Shift Reagents: These reagents can also be used to induce chemical shift differences between enantiomers.[14]
-
Q3: What is the role of protecting groups in the synthesis of this compound?
A3: Protecting groups are used to temporarily block a reactive functional group to prevent it from participating in a chemical reaction. In the context of this compound synthesis, they can be used to:
-
Protect the Amine Group: The tertiary amine in this compound can be nucleophilic and may interfere with certain reactions. Protecting it as a carbamate (e.g., with Boc or Cbz groups) can prevent unwanted side reactions.[8][9] The choice between Boc (acid-labile) and Cbz (removed by hydrogenolysis) depends on the overall synthetic strategy and the stability of other functional groups in the molecule.[8]
-
Protect Hydroxyl Groups: If selective reaction at another part of the molecule is desired, the hydroxyl groups can be protected.
Q4: How can I separate the diastereomers of this compound?
A4: If your synthesis produces a mixture of diastereomers (e.g., cis and trans isomers), they can often be separated by physical methods due to their different physical properties:
-
Fractional Crystallization: This is a common method where the diastereomeric mixture is crystallized from a suitable solvent. One diastereomer may be less soluble and crystallize out, allowing for its separation.
-
Column Chromatography: Diastereomers can often be separated by silica gel column chromatography, as they will have different affinities for the stationary phase.[5]
Section 3: Data Presentation
Table 1: Comparison of Asymmetric Synthesis Strategies for this compound Precursors
| Strategy | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | [RhCl(COD)]₂, Chiral Phosphine Ligand | Good | Good to Excellent | Industrial scalability | Requires high-pressure equipment, catalyst cost |
| Enzymatic Desymmetrization | Lipase (e.g., from Candida antarctica), Acyl Donor (e.g., vinyl acetate) | Good | >98% | High enantioselectivity, mild reaction conditions | Enzyme stability and cost, substrate scope may be limited |
| Non-Enzymatic Desymmetrization | (S)-Benzotetramisole (BTM), Acyl Donor | Excellent | High | High enantioselectivity, predictable stereochemical outcome | Catalyst cost and availability |
| Stepwise Synthesis | Various reagents over multiple steps | Variable (often lower overall) | >99% | High control over stereochemistry | Long and inefficient synthetic route |
Section 4: Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2,6-cis-Lobelanine
This protocol is a general guideline based on reported industrial processes.[5] Optimization of specific parameters is recommended.
-
Catalyst Preparation: In a glovebox, to a Schlenk tube, add the rhodium precursor [RhCl(COD)]₂ and the chiral phosphine ligand (e.g., (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine) in a suitable degassed solvent (e.g., toluene). Stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, dissolve 2,6-cis-lobelanine in a degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical method.
-
Work-up: After the reaction is complete, carefully depressurize the autoclave. Remove the solvent under reduced pressure. The crude product can then be purified.
Protocol 2: Enzymatic Desymmetrization of Lobelanidine
This protocol is based on the work of Chênevert and Morin. Optimization may be required.
-
Reaction Setup: To a flask containing lobelanidine, add vinyl acetate, which acts as both the acylation reagent and the solvent.
-
Enzymatic Reaction: Add Candida antarctica lipase B (CAL-B). Stir the mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 18 hours).
-
Work-up: After the reaction, remove the excess vinyl acetate under reduced pressure. The resulting monoester can be purified by column chromatography.
-
Subsequent Steps: The purified monoester can then be oxidized (e.g., using Jones oxidation) and the acetyl group removed under acidic conditions to yield (-)-lobeline.[5]
Protocol 3: Non-Enzymatic Desymmetrization of Lobelanidine
This protocol is based on the work of Birman et al.[5][6]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve lobelanidine in a suitable solvent (e.g., CH₂Cl₂).
-
Catalytic Acylation: Add the chiral acyl transfer catalyst (S)-benzotetramisole (BTM) (e.g., 5 mol%). Cool the solution to the desired temperature (e.g., -20 °C). Add the acylating agent (e.g., propionic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude monoester can be purified by column chromatography.
Section 5: Visualizations
Caption: Asymmetric Hydrogenation of this compound.
Caption: Desymmetrization of Lobelanidine to Synthesize Lobeline.
Caption: Troubleshooting Workflow for Low Enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Lobelanine extraction yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lobelanine extraction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low this compound yields can stem from several factors throughout the extraction and purification process. The most critical areas to review are:
-
Source Material Variability: The concentration of alkaloids, including this compound, in Lobelia inflata can vary significantly based on the plant's age, growing conditions (climate, soil quality), and time of harvest.[1] It is also important to ensure the correct plant part is being used, as alkaloid concentrations can differ between leaves, stems, and roots.
-
Extraction Solvent Selection: The choice of solvent is crucial. Polar solvents like methanol and ethanol are generally effective for extracting alkaloids.[2] The polarity of the solvent should be optimized, as a solvent with inappropriate polarity will result in poor extraction.[3] Aqueous mixtures of organic solvents are often more efficient than absolute solvents.[4]
-
pH of the Extraction Medium: Alkaloids are basic compounds. Performing the extraction in an acidified solvent (acidic water or acidified alcohol) converts the alkaloids into their salt form, which are more soluble in polar solvents, thus increasing the extraction efficiency.[5][6]
-
Extraction Method and Parameters: The efficiency of the extraction is highly dependent on the chosen method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and its parameters, such as temperature and duration.[7][8] Overly high temperatures or prolonged extraction times can lead to the degradation of heat-sensitive alkaloids.[5][9]
-
Incomplete Acid-Base Extraction: During the purification process, incomplete conversion of the alkaloid from its salt form back to its free-base form (or vice versa) will result in significant loss of product in the wrong phase.
Q2: I am observing a persistent emulsion during the liquid-liquid acid-base purification step. How can I resolve this?
A2: Emulsion formation is a common issue when partitioning a crude plant extract between an aqueous and an organic solvent, often due to the presence of surfactant-like compounds in the extract.[10] Here are several strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the energy input that creates emulsions while still allowing for phase contact.[10]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10][11]
-
Filtration: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite or glass wool. This can help to break up the emulsion and separate the layers.[11][12]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[10]
Q3: My final product shows multiple spots on a TLC plate or multiple peaks in the HPLC chromatogram. What are the likely impurities?
A3: Crude extracts of Lobelia inflata are complex mixtures. The impurities co-extracted with this compound can include:
-
Other Piperidine Alkaloids: Lobelia inflata contains over 20 different piperidine alkaloids, many of which are structurally similar to this compound, such as Lobeline and Lobelanidine.[13] These are very likely to be co-extracted and may be difficult to separate.
-
Pigments and Lipids: Non-polar solvents used in a preliminary "defatting" step can remove chlorophylls and lipids, which can interfere with subsequent purification steps.[14] If this step is skipped or inefficient, these compounds will be present.
-
Tannins and Phenolic Compounds: These polar compounds can be co-extracted, especially when using polar solvents like methanol or ethanol.[5]
-
Degradation Products: this compound may degrade if exposed to excessive heat, light, or inappropriate pH levels during the extraction process.[9][15]
Q4: How can I improve the purity of my crude this compound extract before final chromatographic purification?
A4: An acid-base liquid-liquid extraction is a highly effective method for selectively isolating alkaloids from a crude extract and removing neutral and acidic impurities.[2][6] The principle relies on the fact that alkaloids are basic and can be converted into a water-soluble salt form in an acidic solution, while in a basic solution, they are in their free-base form, which is soluble in organic solvents. A multi-step extraction process, starting with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid, can also be employed.[16]
Q5: Which analytical method is most suitable for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of alkaloids like this compound.[1] A reverse-phase C18 column is commonly used with a mobile phase consisting of an acidified water/acetonitrile gradient.[2] Quantification is achieved by creating a calibration curve with a pure this compound standard.[2]
Data Presentation
The following table summarizes the expected impact of various extraction parameters on the yield of this compound. The data is synthesized from general principles of alkaloid extraction and published data on related compounds from Lobelia inflata.
| Parameter | Condition 1 | Relative Yield 1 | Condition 2 | Relative Yield 2 | Condition 3 | Relative Yield 3 | Rationale & Citation |
| Extraction Method | Maceration | Low to Medium | Soxhlet | Medium to High | Ultrasound-Assisted | High | Ultrasound and Soxhlet methods are generally more efficient than simple maceration due to increased solvent penetration and mass transfer.[8][17] |
| Solvent | Water | Low | Methanol | High | 80% Aqueous Methanol | Very High | Polar solvents like methanol are effective for alkaloids. Adding water can increase the polarity and improve extraction efficiency for alkaloid salts.[3][4] |
| pH of Solvent | Neutral (pH 7) | Low | Acidic (pH 2-3) | High | Basic (pH 9-10) | Very Low | Acidic conditions convert alkaloids to their more soluble salt form, enhancing extraction into polar solvents.[5][6] |
| Temperature | 25°C | Medium | 60°C | High | 80°C | Medium to Low | Increased temperature generally improves solubility and diffusion. However, excessively high temperatures can cause degradation of thermolabile alkaloids.[5][9] |
| Particle Size | Whole Plant | Low | Coarsely Ground | Medium | Finely Powdered | High | Reducing the particle size increases the surface area available for solvent contact, leading to more efficient extraction.[7][18] |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol describes a basic extraction method suitable for initial screening.
-
Preparation of Plant Material: Dry the aerial parts of Lobelia inflata at room temperature, protected from direct sunlight. Grind the dried material into a coarse powder.
-
Maceration: Place 100 g of the powdered plant material into a large airtight glass container. Add 1 L of 80% methanol acidified with 0.5% (v/v) hydrochloric acid.
-
Extraction: Seal the container and let it stand at room temperature for 3-5 days. Agitate the mixture at least once a day to ensure thorough mixing.[12]
-
Filtration: After the maceration period, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate the extraction process.
-
Preparation of Plant Material: Prepare the dried, powdered Lobelia inflata as described in Protocol 1.
-
Extraction Setup: Place 50 g of the powdered plant material in a 1 L beaker. Add 500 mL of 75% ethanol.
-
Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[19][20]
-
Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.
Protocol 3: Purification of this compound using Acid-Base Liquid-Liquid Extraction
This protocol is used to purify the crude extract obtained from methods like maceration or UAE.
-
Acidification: Dissolve the crude extract in 200 mL of 2% sulfuric acid.
-
Defatting: Transfer the acidic solution to a separatory funnel and extract it three times with 100 mL of chloroform to remove neutral compounds and lipids. Discard the organic (chloroform) layers.[2]
-
Basification: Collect the aqueous layer and basify it to pH 9-10 by slowly adding a 7N ammonia solution. The solution should be kept cool in an ice bath during this process.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of chloroform. The free-base alkaloids will move into the organic layer.
-
Washing and Drying: Combine the organic layers and wash them with distilled water until the aqueous washing is neutral. Dry the chloroform extract over anhydrous sodium sulfate.
-
Final Concentration: Filter the dried extract and evaporate the solvent under reduced pressure to yield the purified total alkaloid fraction containing this compound.[2]
Protocol 4: Quantification of this compound by HPLC-DAD
This protocol outlines a method for analyzing the purified extract.
-
Standard and Sample Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Dissolve the purified extract in methanol to a known concentration.
-
Chromatographic Conditions: [2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 2.5% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program, for example, starting with a high percentage of A and gradually increasing B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 250 nm.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound by using the peak area and the linear regression equation from the calibration curve.[2]
Visualizations
Caption: General Workflow for this compound Extraction and Quantification
Caption: Troubleshooting Decision Tree for Low this compound Yield
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Response Surface Methodology as a Tool for Optimization of Extraction Process of Bioactive Compounds from Spent Coffee Grounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-ESI-MS/MS-Based Comparative Metabolomic Study, Antioxidant and Antidiabetic Activities of Three Lobelia Species: Molecular Modeling and ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of maceration and ultrasonic-assisted extraction of phenolic compounds from fresh olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Optimization of Extraction Parameters by Using Response Surface Methodology, Purification, and Identification of Anthocyanin Pigments in Melastoma malabathricum Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skipping the defatting stage in extraction of alkaloids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Identifying and mitigating degradation of Lobelanine in solution
Lobelanine Stability Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the degradation of this compound in solution.
Troubleshooting Guide
Issue: My this compound solution appears discolored, cloudy, or has visible particulates.
This is a common indicator of chemical degradation or loss of solubility. Follow these steps to diagnose and resolve the issue.
Step 1: Immediate Quarantine
-
Immediately stop using the solution for critical experiments.
-
Label the vial clearly to indicate a potential stability issue.
Step 2: Review Preparation and Storage Conditions
-
Solvent: Was the correct solvent used as per your protocol or the supplier's recommendation?
-
Temperature: Was the solution stored at the recommended temperature? Stock solutions are often best kept at -20°C or -80°C.[1]
-
Light Exposure: Was the solution protected from light? Use of amber vials or wrapping vials in foil is critical.[1][2]
-
pH: Was the pH of the solution controlled or measured? Extreme pH values can accelerate degradation.[2][3]
-
Age: How old is the solution? Has it exceeded its recommended shelf life?
Step 3: Chemical Analysis (Purity Check)
-
If you have the capability, perform an analytical check to assess the purity and identify potential degradation products.
-
The recommended method is a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This can separate the intact this compound from any new peaks that represent degradants.[4][5]
-
For a detailed procedure, see the Experimental Protocols section below.
Step 4: Resolution
-
If Degradation is Confirmed: Discard the solution and prepare a fresh batch, strictly adhering to the proper storage and handling protocols outlined in the FAQs below.
-
If No Degradation is Apparent (but appearance is off): The issue may be solubility-related. Consider preparing a new solution, ensuring complete dissolution, and potentially using a different solvent system if appropriate for your application.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution? this compound contains a β-aminoketone structure, which can be susceptible to degradation.[6] The primary factors affecting the stability of pharmaceutical compounds like this compound in solution are:
-
pH: Hydrolysis can occur under acidic or basic conditions.[7] The stability of alkaloids is often pH-dependent.[2]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can degrade the molecule.[3][8] This process can be accelerated by heat and light.[3]
-
Light (Photolysis): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2][7]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[2][8]
Factors Leading to this compound Degradation
Caption: Key environmental factors that can cause this compound degradation.
Q2: How should I prepare and store this compound solutions to maximize stability? To mitigate the factors listed above, follow these best practices:
-
Use High-Purity Solvents: Start with HPLC-grade or equivalent solvents.
-
Control pH: If your experimental conditions allow, buffer the solution to a neutral or slightly acidic pH.
-
Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.[1]
-
Control Temperature: For short-term storage (1 month), use a freezer at -20°C. For long-term storage (up to 6 months), use an ultra-low freezer at -80°C.[1]
-
Minimize Oxygen: For highly sensitive applications, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Prepare Fresh: Whenever possible, prepare solutions fresh on the day of use.
Q3: How can I quantitatively assess the stability of my this compound solution? A forced degradation study is the standard approach to understanding a molecule's stability profile.[7][8] This involves intentionally exposing the drug to harsh conditions and quantifying the amount of degradation over time using a stability-indicating HPLC method.
Illustrative Data from a Forced Degradation Study
The following table provides representative data on how this compound might behave under various stress conditions. Actual results may vary. The objective is typically to achieve 5-20% degradation to ensure the analytical method can detect the resulting products.[8]
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation (Illustrative) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 15.2% | Appearance of two new minor peaks in HPLC. |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 18.5% | Appearance of one major new peak in HPLC. |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 12.8% | Solution may show a slight yellow tint. |
| Thermal | Water | 48 hours | 80°C | 8.1% | Minor degradation observed. |
| Photolytic | UV Light (254 nm) | 24 hours | 25°C | 9.5% | Solution must be in a clear vial for exposure. |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating this compound from its potential degradation products.
1. Instrumentation and Materials
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified water.
-
Additive: Trifluoroacetic acid (TFA) or Formic Acid.
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm[4] |
| Run Time | 20 minutes |
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 70 | 30 |
| 20.0 | 70 | 30 |
4. Sample Preparation
-
Reference Standard: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute this stock to a working concentration of approximately 50 µg/mL using the initial mobile phase conditions (70:30 A:B).
-
Test Sample (from stability study): Dilute the sample from the forced degradation experiment with the initial mobile phase to achieve an expected this compound concentration of ~50 µg/mL. Neutralize acidic or basic samples with an equivalent amount of base or acid, respectively, before dilution.
-
Filtration: Filter all samples through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the reference standard to determine the retention time and peak area of pure this compound.
-
Inject the degraded samples.
-
Evaluation: Compare the chromatograms of the degraded samples to the reference standard.
-
A decrease in the peak area of this compound indicates degradation.
-
The appearance of new peaks indicates the formation of degradation products.
-
The method is "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tl.nuph.edu.ua [tl.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic epimeric equilibration and crystallisation-induced dynamic resolution of this compound, northis compound and related analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Lobelanine Quantification in Plasma
Welcome to the technical support center for the refined method of accurate lobelanine quantification in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions related to this bioanalytical assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the refined this compound quantification method? A1: The method is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity by separating this compound from other plasma components chromatographically and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern.
Q2: Why is an internal standard (IS) used in this assay? A2: An internal standard, ideally a stable isotope-labeled version of this compound, is crucial for accurate quantification. It is added at a known concentration to all samples and standards to correct for variability during sample preparation and analysis, such as extraction losses and matrix effects, ensuring the reliability of the results.[1]
Q3: What are matrix effects and how can they be minimized? A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the plasma, such as phospholipids and proteins.[2][3] These effects can lead to inaccurate quantification.[2] Minimization strategies include efficient sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances, chromatographic separation to resolve this compound from matrix components, and the use of an appropriate internal standard.[4] Diluting the sample can also reduce matrix effects, though this may impact the limit of quantification.[5]
Q4: How should plasma samples be collected and stored to ensure this compound stability? A4: Blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA). Plasma should be separated by centrifugation as soon as possible.[6] For storage, it is recommended to keep plasma samples frozen at -80°C to ensure long-term stability.[7][8] Repeated freeze-thaw cycles should be avoided as they can degrade the analyte.[9][10]
Q5: What are the key validation parameters for this bioanalytical method? A5: The method should be validated according to regulatory guidelines (e.g., ICH M10).[11] Key parameters include selectivity, specificity, linearity, accuracy, precision, recovery, limit of quantification (LLOQ), and stability (freeze-thaw, short-term, long-term, and post-preparative).[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low this compound/IS Signal | 1. MS detector is off or not properly tuned.2. Ion source is dirty or not optimized.3. Incorrect MS/MS transitions are being monitored.4. Sample preparation error (e.g., analyte lost during extraction).5. LC plumbing issue (e.g., leak, clog). | 1. Ensure the mass spectrometer is on and has been recently tuned and calibrated.2. Clean and optimize the ion source (e.g., spray needle position).3. Verify the precursor and product ion m/z values for both this compound and the IS.4. Review the sample preparation protocol; prepare a fresh sample.5. Check for leaks and ensure consistent flow from the LC pump. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.2. Incompatible mobile phase pH.3. Sample solvent is too strong.4. Column overloading. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound (a basic compound) is in its optimal ionic state for reversed-phase chromatography.3. Ensure the final sample solvent is similar in composition to or weaker than the initial mobile phase.4. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Dirty ion source or mass spectrometer.3. Insufficient sample cleanup (matrix effects). | 1. Use high-purity, LC-MS grade solvents and additives.[14] Filter mobile phases.2. Perform routine cleaning and maintenance of the MS system.3. Optimize the solid-phase extraction (SPE) or protein precipitation (PPT) method to better remove interfering substances like phospholipids.[15] |
| Inconsistent Retention Times | 1. LC pump malfunction (inconsistent flow rate).2. Air bubbles in the pump or lines.3. Column temperature fluctuations.4. Mobile phase composition changing over time. | 1. Check pump performance and perform maintenance if needed.2. Degas the mobile phases and prime the LC system.3. Use a column oven to maintain a stable temperature.4. Prepare fresh mobile phase daily. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation technique.2. Matrix effects varying between samples.3. Instability of the analyte during processing.4. Pipetting errors. | 1. Ensure consistent vortexing, evaporation, and reconstitution steps. Automation can improve reproducibility.[15]2. Improve the sample cleanup method to minimize matrix variability.3. Keep samples on ice or in a cooled autosampler during the analytical run.4. Calibrate pipettes regularly and use proper pipetting technique. |
Experimental Protocols
Refined Plasma Sample Preparation Protocol (Solid-Phase Extraction)
This protocol is designed to effectively remove plasma proteins and phospholipids, reducing matrix effects and ensuring a clean extract for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d5 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute this compound and the IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.
Refined LC-MS/MS Quantification Protocol
This protocol provides the instrumental parameters for the quantification of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) 352.2 → Product Ion (m/z) 148.1
-
This compound-d5 (IS): Precursor Ion (m/z) 357.2 → Product Ion (m/z) 153.1
-
Quantitative Data Summary
The following tables represent typical validation results for a refined bioanalytical method for this compound quantification, based on common acceptance criteria in the industry.
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (% bias) | ± 20% |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (% Bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (% Bias) (n=18) |
| Low (LQC) | 0.3 | ≤ 8.0% | ± 7.5% | ≤ 9.0% | ± 8.5% |
| Medium (MQC) | 10 | ≤ 6.5% | ± 5.0% | ≤ 7.0% | ± 6.0% |
| High (HQC) | 80 | ≤ 5.0% | ± 4.0% | ≤ 6.5% | ± 5.5% |
| Acceptance Criteria: Precision (%CV) ≤ 15%, Accuracy (% Bias) within ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor |
| Low (LQC) | 0.3 | 88.5 | 95.2 | 1.03 |
| High (HQC) | 80 | 91.2 | 93.8 | 1.01 |
| Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤ 15%. |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical workflow from drug administration to pharmacokinetic analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Determination of deltonin in rat plasma by using HPLC-MS/MS and the application of this method in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Strategies to Improve the Yield of Lobelanine from Lobelia Species
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the yield of Lobelanine from Lobelia species.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing this compound yield in Lobelia species?
A1: The primary strategies focus on manipulating the plant's biosynthetic machinery, either in whole plants or in vitro cultures. The most effective approaches include:
-
Precursor Feeding: Supplying the culture medium with the biosynthetic precursors of this compound, namely L-lysine and L-phenylalanine, can significantly increase its production.
-
Elicitation: The application of biotic or abiotic elicitors, such as methyl jasmonate (MeJA) and salicylic acid (SA), can trigger the plant's defense responses, which often leads to an upregulation of secondary metabolite production, including alkaloids like this compound.
-
Hairy Root Cultures: Establishing hairy root cultures of Lobelia species provides a stable and high-density platform for producing secondary metabolites. These cultures are particularly responsive to precursor feeding and elicitation.
-
Media Optimization: Modifying the composition of the culture medium, for instance by altering the concentration of essential nutrients like magnesium sulfate (MgSO₄), has been shown to influence the production of related piperidine alkaloids.
Q2: What is the biosynthetic origin of this compound?
A2: this compound is a piperidine alkaloid derived from two primary precursors: the amino acids L-lysine and L-phenylalanine. L-lysine is the source of the piperidine ring, which forms the core of the molecule. The two C6-C2 side chains are derived from L-phenylalanine. This compound is a key symmetrical intermediate in the biosynthesis of other related alkaloids, such as lobeline.[1][2]
Q3: Which Lobelia species are known to produce this compound?
A3: this compound has been identified in several Lobelia species, with Lobelia inflata (Indian Tobacco) being one of the most well-studied sources. Other species may also produce this alkaloid, but the concentration can vary significantly.
Q4: Is there a preferred in vitro culture system for this compound production?
A4: Hairy root cultures are generally considered a superior system for the production of root-derived secondary metabolites like piperidine alkaloids.[3][4] They are known for their genetic and biochemical stability, rapid growth in hormone-free media, and high productivity. These characteristics make them an ideal platform for applying yield-enhancement strategies like precursor feeding and elicitation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at increasing this compound yield.
Low or No Increase in this compound Yield After Precursor Feeding
| Potential Cause | Troubleshooting Step |
| Incorrect Precursor Concentration | The optimal concentration of precursors can be species- and culture-dependent. Start with a range of concentrations (e.g., 10 µM to 1 mM) of L-lysine and L-phenylalanine to determine the optimal level for your specific system. High concentrations can sometimes be inhibitory. |
| Inappropriate Timing of Feeding | The timing of precursor addition is critical. Introduce the precursors during the mid-to-late exponential growth phase of your cultures, when the metabolic activity is high. |
| Poor Precursor Uptake | Ensure the pH of the medium is within the optimal range for nutrient uptake (typically 5.5-6.0 for plant cell cultures). You can also investigate the use of permeabilizing agents, but this should be done with caution as it can affect cell viability. |
| Presence of Growth Regulators | The presence of certain growth regulators, like auxins and cytokinins, can influence the effect of precursor feeding. In some cases, a hormone-free medium might enhance the production of specific alkaloids.[3][4] |
Culture Browning and Death After Elicitation
| Potential Cause | Troubleshooting Step |
| Elicitor Toxicity | The concentration of the elicitor is a critical factor. High concentrations of methyl jasmonate or salicylic acid can be toxic to the cells. Perform a dose-response experiment to find the optimal, non-lethal concentration. |
| Prolonged Exposure to Elicitor | The duration of exposure to the elicitor can also lead to toxicity. A shorter exposure time (e.g., 24-48 hours) followed by a transfer to a fresh, elicitor-free medium may be sufficient to induce the desired response without killing the culture. |
| Oxidative Stress | Elicitation can induce oxidative stress, leading to the production of phenolic compounds and browning of the culture. Incorporate antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) into the culture medium to mitigate this effect. |
Poor Growth of Hairy Root Cultures
| Potential Cause | Troubleshooting Step |
| Suboptimal Medium Composition | The nutrient composition of the medium can significantly impact hairy root growth. Experiment with different basal media (e.g., MS, B5, SH) to find the most suitable one for your Lobelia species. |
| Inadequate Aeration | Hairy root cultures require good aeration. Ensure adequate shaking speed in liquid cultures or use a bioreactor with a suitable aeration system. |
| High Inoculum Density | An overly dense inoculum can lead to nutrient depletion and accumulation of toxic byproducts. Optimize the initial inoculum density to ensure sustained growth. |
Quantitative Data on Alkaloid Yield Enhancement
The following tables summarize the quantitative data from studies on enhancing piperidine alkaloid production in Lobelia species. Note that much of the available data focuses on lobeline, a closely related alkaloid to this compound.
Table 1: Effect of Precursor Feeding on Lobeline Production in Lobelia inflata Hairy Root Cultures
| Treatment | Lobeline Yield (µg/g dry weight) | Fold Increase vs. Control |
| Control (Hormone-free B5 medium) | Not specified | - |
| Phenylalanine (Phe) | 36 | Increased |
| Lysine (Lys) | Not specified | Increased |
| Phe + Lys (Hormone-free) | Not specified | Decreased |
| Phe + Lys (with IAA and kinetin) | Not specified | Increased |
Data adapted from a study on Lobelia inflata hairy root cultures. The exact concentrations of precursors were not specified in the abstract.[3][4]
Table 2: Effect of MgSO₄ Concentration on Piperidine Alkaloid Production in In Vitro Micropropagated Lobelia inflata
| Alkaloid | MgSO₄ Concentration (mg/L) | Yield (µg/g) | Fold Increase vs. Control |
| Lobeline (in roots) | 185 | 232.4 | 2.5 |
| Lobelidine (in roots) | 185 | 71.61 | 4.0 |
| Lobeline (in herba) | 740 | 267.8 | - |
| Northis compound (in herba) | 740 | - | 1.25 (25% increase) |
Data from a study on in vitro micropropagated Lobelia inflata. The control MgSO₄ concentration was not specified in the abstract.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol is adapted from methods used for the analysis of piperidine alkaloids in Lobelia inflata.
1. Extraction:
-
Lyophilize and grind the hairy root tissue to a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder.
-
Add 10 mL of extraction solvent (0.1 N HCl in acetonitrile, 1:1 v/v).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under a vacuum.
-
Re-dissolve the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC-MS/MS Quantification:
-
Column: A C18 reversed-phase column is suitable for the separation of piperidine alkaloids.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Detection: Mass spectrometry (MS/MS) in positive ion mode is highly sensitive and selective for the quantification of this compound. Monitor the specific parent and daughter ion transitions for this compound.
-
Quantification: Create a calibration curve using a certified standard of this compound to quantify the amount in the samples.
Protocol 2: Precursor Feeding in Hairy Root Cultures
-
Establish and maintain hairy root cultures of Lobelia inflata in a suitable liquid medium (e.g., B5 medium).
-
On day 14 of the culture cycle (exponential growth phase), prepare sterile stock solutions of L-lysine and L-phenylalanine (e.g., 100 mM).
-
Add the precursor stock solutions to the hairy root cultures to achieve final concentrations ranging from 50 µM to 500 µM for each amino acid.
-
Continue the culture for another 7-14 days.
-
Harvest the hairy roots, dry them, and proceed with extraction and quantification as described in Protocol 1.
Protocol 3: Elicitation of Hairy Root Cultures
-
Establish and maintain hairy root cultures of Lobelia inflata.
-
Prepare sterile stock solutions of methyl jasmonate (dissolved in a small amount of ethanol and then diluted with sterile water) and salicylic acid (dissolved in sterile water).
-
On day 21 of the culture cycle, add the elicitor stock solutions to the cultures to achieve final concentrations (e.g., 50-200 µM for MeJA and 100-500 µM for SA).
-
Incubate the cultures with the elicitors for 24-72 hours.
-
Harvest the hairy roots, dry them, and analyze the this compound content as described in Protocol 1.
Visualizations
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound from its precursors.
Experimental Workflow for Yield Enhancement
Caption: General experimental workflow for increasing this compound yield.
References
Technical Support Center: Control Experiments for Validating Lobelanine's Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to validate the specificity of Lobelanine in various assays. Ensuring that an observed biological effect is due to the modulation of the intended target, rather than off-target interactions, is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential primary targets?
A1: this compound is a piperidine alkaloid found in plants of the Lobelia genus.[1] It is structurally related to the more extensively studied compound, Lobeline, and is a chemical precursor in its biosynthesis.[1][2] Based on its structural similarity to Lobeline, this compound's potential targets include the Vesicular Monoamine Transporter 2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs).[3][4] However, it is crucial to note that structural modifications can significantly alter binding affinity; for instance, the oxidation of Lobeline's hydroxyl group to form this compound has been shown to decrease affinity for nAChRs.[5][6] Therefore, direct experimental validation is essential.
Q2: I'm observing an effect in my assay that doesn't seem related to VMAT2 or nAChRs. What could be the cause?
A2: This could be an off-target effect. Small molecules can interact with multiple proteins, leading to unexpected biological outcomes. Lobeline, for example, is known to interact with dopamine and serotonin transporters (DAT and SERT) and μ-opioid receptors, albeit often at different concentrations than its primary targets.[4][7] It is plausible that this compound shares some of this polypharmacology. Control experiments are necessary to determine if your observed effect is due to a previously uncharacterized interaction.
Q3: What is the most critical first step to confirm the specificity of an observed effect of this compound?
A3: The first step is to generate a full dose-response curve. This will allow you to determine the potency of this compound (e.g., IC50 or EC50) in your specific assay. A specific interaction should be concentration-dependent and saturable. This potency value can then be compared to any available literature data for its known targets to see if they align. A significant discrepancy may suggest you are observing an off-target effect or that your assay conditions are influencing the compound's activity.
Q4: What are the essential negative controls for any experiment involving this compound?
A4: Two negative controls are indispensable:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells or the assay system at the same final concentration used for the drug treatment. This controls for any effects of the solvent itself.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. For the Lobeline family, compounds like lobelane have been developed which show dramatically reduced affinity for nAChRs while retaining or enhancing affinity for VMAT2, making them useful tools for dissecting which target is responsible for an effect.[8][9][10] While a universally "inactive" analog may not exist, a compound known to be inactive at your target of interest is ideal.
Q5: How can I be sure that the observed phenotype is due to inhibiting my target and not just a chemical artifact of this compound?
A5: Employing an orthogonal validation approach is key. This involves using a tool that modulates your target of interest through a completely different mechanism. For example:
-
Use a genetic approach: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to knock down or knock out the gene encoding your target protein. If reducing the amount of target protein mimics the effect of this compound, and this compound has a diminished effect in the knockdown/knockout cells, this provides strong evidence for specificity.
Troubleshooting Guide for Unexpected Results
| Issue / Observation | Potential Cause | Recommended Action / Solution |
| High Assay Variability | Compound precipitation (this compound has limited aqueous solubility), degradation, or inconsistent cell culture conditions. | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous assay buffer. Prepare fresh dilutions for each experiment. Standardize cell passage number and seeding density. |
| Cell-Based vs. Biochemical Activity Mismatch | The compound may not be cell-permeable, could be actively removed by efflux pumps (e.g., P-glycoprotein), or it may be metabolized into a more or less active form within the cell. | Perform a cell permeability assay (e.g., PAMPA). Test for inhibition by known efflux pump inhibitors. Analyze cell lysates via LC-MS to check for metabolic conversion of this compound. |
| Effect Observed Only at High Concentrations | The observed effect is likely off-target. High concentrations of a compound can cause non-specific effects through membrane disruption or aggregation. | Focus on the lowest effective concentration range. Perform counter-screens against a panel of common off-targets to identify potential unintended interactions. Validate the primary target engagement at these concentrations. |
Key Control Experiments and Protocols
To rigorously validate this compound's specificity, a combination of biochemical and cellular assays is recommended.
Target Selectivity Profiling (Biochemical Assays)
The most direct way to assess specificity is to screen this compound against a panel of related and unrelated protein targets. This is often done using radioligand binding assays.
Objective: To determine the binding affinity (Kᵢ) or inhibitory concentration (IC50) of this compound for its primary suspected targets (VMAT2, nAChR subtypes) and common off-targets (DAT, SERT, μ-opioid receptors).
Note: Specific, high-quality binding data for this compound is sparse in the literature. The following table uses data from its analog, Lobeline, to illustrate how results should be presented. Researchers must generate their own data for this compound.
| Target | Radioligand | Lobeline Kᵢ / IC50 (nM) | Reference |
| Primary Targets | |||
| nAChR (α4β2*) | [³H]Nicotine | 4.4 | [11] |
| VMAT2 | [³H]Dihydrotetrabenazine | 2040 | [8][12] |
| Potential Off-Targets | |||
| DAT | [³H]WIN 35,428 | >10,000 | [4] |
| SERT | [³H]Citalopram | >10,000 | [4] |
| μ-Opioid Receptor | [³H]DAMGO | 740 | [7] |
A selective compound should show a significantly higher affinity (at least 10-100 fold) for its primary target(s) compared to off-targets.
-
Preparation: Prepare membrane fractions from cells or tissues expressing the nAChR subtype of interest (e.g., SH-EP1 cells transfected with human α4β2).
-
Incubation Setup: In a 96-well plate, combine membrane homogenates with a fixed concentration of a suitable radioligand (e.g., 0.1 nM [³H]epibatidine).[13]
-
Competition: Add varying concentrations of unlabeled this compound (e.g., from 1 pM to 100 µM) to compete with the radioligand for binding to the receptor.
-
Controls:
-
Total Binding: Wells with only membranes and radioligand.
-
Non-specific Binding: Wells with membranes, radioligand, and a high concentration of a known saturating ligand (e.g., 100 µM nicotine) to block all specific binding.[14]
-
-
Incubation: Incubate the plates (e.g., overnight at 4°C) to reach binding equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., GFC filter) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (one-site fit) to determine the IC50. Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.[13]
Cellular Target Engagement and Validation
Confirming that this compound acts on its intended target in a cellular context is a critical validation step.
Objective: To demonstrate that the biological effect of this compound is absent or significantly reduced in cells lacking the target protein.
Caption: Workflow for validating this compound's specificity using target knockout cells.
-
Cell Lines: Use a cell line that does not endogenously express VMAT2 (e.g., HEK293 cells) and create two stable variants: one expressing wild-type VMAT2 and a control line with an empty vector or a CRISPR/Cas9-mediated VMAT2 knockout.
-
Assay Principle: Utilize a fluorescent substrate that is taken up into the cell by a co-expressed plasma membrane transporter (like DAT) and then sequestered into vesicles by VMAT2. Inhibition of VMAT2 will cause the fluorescent signal to remain diffuse in the cytoplasm rather than concentrating in vesicular puncta.[15][16]
-
Procedure: a. Plate both wild-type and VMAT2-knockout cells in a 96-well imaging plate. b. Pre-incubate the cells with a dose-range of this compound or vehicle control for a defined period (e.g., 15-30 minutes). c. Add the fluorescent VMAT2 substrate to all wells. d. Incubate to allow for uptake and sequestration (e.g., 1 hour). e. Imaging: Use high-content microscopy to capture images of the cells.
-
Data Analysis: a. Quantify the fluorescence intensity and localization. A specific VMAT2 inhibitor should cause a dose-dependent decrease in the formation of fluorescent puncta (vesicles) only in the wild-type cells. b. The dose-response curve should be flat or significantly right-shifted in the VMAT2-knockout cells, confirming the effect is VMAT2-dependent.
Diagrams of Pathways and Logic
This diagram illustrates the primary molecular targets that this compound may interact with, based on its structural relationship to Lobeline.
Caption: Potential molecular targets and interactions of this compound.
This workflow provides a logical progression of experiments to move from an initial finding to a validated, specific inhibitor.
Caption: A stepwise experimental workflow for validating inhibitor specificity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 7. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions to maintain Lobelanine integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the integrity of Lobelanine. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions. The primary factors to consider are temperature and light exposure.
Q2: How should I store stock solutions of this compound?
A2: For prepared stock solutions, storage recommendations are more stringent to prevent degradation in solvent. It is critical to protect solutions from light.[1]
Data Presentation: Recommended Storage Conditions
| Form | Temperature | Duration | Light Condition |
| Powder | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| Stock Solution | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Q3: What solvents are suitable for preparing this compound stock solutions?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific pH stability profiles for this compound are not extensively documented, alkaloids, in general, are susceptible to pH-dependent degradation, particularly hydrolysis. It is advisable to prepare aqueous solutions in a buffer system that is relevant to the experimental conditions and to use them freshly. For many compounds, a pH range of 2-4 provides maximum stability against hydrolysis.[2]
Troubleshooting Guides
Issue: I am observing a loss of potency or inconsistent results in my experiments with this compound.
Potential Cause & Troubleshooting Steps:
-
Improper Storage:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Check Storage Duration: Ensure that the storage duration has not exceeded the recommended limits (see table above).
-
Solution: If storage conditions have been suboptimal, it is recommended to use a fresh vial of this compound and prepare new stock solutions.
-
-
Degradation During Handling:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot stock solutions into smaller, single-use volumes to avoid this.
-
Fresh Working Solutions: For in vivo and in vitro experiments, it is best practice to prepare working solutions fresh from a stock solution on the day of use.[1]
-
Solution: Implement a strict protocol for aliquoting and preparing fresh solutions for each experiment.
-
-
Solvent-Induced Degradation:
-
Solvent Purity: Ensure that the solvents used for preparing solutions are of high purity and free from contaminants that could catalyze degradation.
-
pH of Aqueous Solutions: If using aqueous buffers, measure and confirm the pH is within a stable range for your compound.
-
Solution: Use fresh, high-performance liquid chromatography (HPLC)-grade solvents. If stability in a particular buffer is a concern, conduct a preliminary stability test by analyzing the solution at different time points.
-
Issue: I suspect my this compound sample may have degraded. How can I check its integrity?
Potential Cause & Troubleshooting Steps:
-
Chemical Degradation: Over time or due to improper storage, this compound can degrade into other products, affecting its purity and activity.
-
Analytical Assessment: The most reliable way to assess the integrity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Solution: Develop or utilize a validated stability-indicating HPLC method to analyze your sample. Compare the chromatogram of your sample to that of a new, authenticated standard. The presence of additional peaks or a decrease in the area of the main this compound peak can indicate degradation.
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. Method optimization and validation are crucial for accurate results.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acids (e.g., hydrochloric acid, formic acid) and bases (e.g., sodium hydroxide) for mobile phase adjustment and forced degradation studies.
-
Oxidizing agent (e.g., hydrogen peroxide) for forced degradation.
2. Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10-20 µL
3. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a this compound solution. This involves subjecting the compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
4. Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Mandatory Visualizations
Caption: this compound's interaction with VMAT2 in a presynaptic neuron.
Caption: Workflow for this compound stability testing using HPLC.
References
Validation & Comparative
Lobelanine vs. Lobeline: A Comparative Analysis of Nicotinic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nicotinic acetylcholine receptor (nAChR) affinity of two structurally related piperidine alkaloids: lobelanine and lobeline. By presenting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction
Lobeline, a major alkaloid from Lobelia inflata, has been extensively studied for its complex pharmacological profile, including its interaction with nAChRs. It has been investigated as a potential therapeutic for substance abuse disorders. This compound, a closely related analogue, differs from lobeline by the oxidation of a hydroxyl group to a ketone. This seemingly minor structural modification has a significant impact on its affinity for nAChRs. This guide will delve into the available data to compare the nicotinic receptor binding properties of these two compounds.
Quantitative Comparison of Binding Affinity
The following table summarizes the available quantitative data for the binding affinity of lobeline and a qualitative comparison for this compound at various nicotinic receptor subtypes and the vesicular monoamine transporter 2 (VMAT2).
| Compound | Receptor Subtype | Ligand | Preparation | K_i (nM) | Reference |
| Lobeline | Neuronal nAChRs | [³H]nicotine | Rat brain homogenate | 4.4 | [1] |
| Neuronal nAChRs | [³H]cytisine | Rat cortical membranes | 16.0 | [2] | |
| α4β2 | [³H]nicotine | - | 4 | [3] | |
| α4β2 | - | Expressed in oocytes | - | Exhibits high affinity[4][5] | |
| α3β2 | - | - | Potent antagonist | [6] | |
| VMAT2 | [³H]dihydrotetrabenazine | - | ~900 | [6] | |
| This compound | Neuronal nAChRs | - | - | Decreased affinity compared to lobeline | [3][7] |
Structure-Activity Relationship
The difference in nicotinic receptor affinity between lobeline and this compound can be attributed to their structural distinctions. The presence of both a hydroxyl group and a carbonyl group in lobeline is thought to be crucial for its high-affinity binding to nAChRs.[3][7] The oxidation of the hydroxyl group to a carbonyl group in this compound leads to a reduction in binding affinity.[3][7] This suggests that the hydroxyl group in lobeline likely participates in a key hydrogen bonding interaction with the receptor binding site, which is absent in this compound.
Experimental Protocols
A common method to determine the binding affinity of compounds to nicotinic receptors is through radioligand binding assays. Below is a detailed protocol for a [³H]cytisine binding assay, a radioligand often used to label high-affinity nAChRs in brain tissue.
[³H]Cytisine Binding Assay in Rat Cortical Membranes
Objective: To determine the binding affinity (K_i) of test compounds (e.g., lobeline, this compound) for nicotinic acetylcholine receptors in rat cortical membranes by measuring their ability to displace the binding of the radiolabeled ligand [³H]cytisine.
Materials:
-
Rat cortical tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]cytisine (specific activity ~20-40 Ci/mmol)
-
Unlabeled cytisine (for determination of non-specific binding)
-
Test compounds (lobeline, this compound) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat cerebral cortices on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in an appropriate volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add the following in order:
-
Assay buffer
-
A fixed concentration of [³H]cytisine (typically at or below its K_d value, e.g., 1-2 nM).
-
Increasing concentrations of the test compound (e.g., lobeline or this compound) or unlabeled cytisine (for non-specific binding, typically at a high concentration, e.g., 10 µM).
-
The prepared membrane suspension (typically 100-200 µg of protein).
-
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate the bound from free radioligand.
-
Wash the filters quickly with several volumes of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled cytisine) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Lobeline on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal nicotinic receptor beta2 and beta4 subunits confer large differences in agonist binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
Comparative Analysis of Lobelanine and Nicotine on Dopamine Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of lobelanine and nicotine on dopamine uptake, supported by experimental data. The focus is on their distinct mechanisms of action at the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).
Introduction
Both this compound, an alkaloid from Lobelia inflata, and nicotine, the primary psychoactive component of tobacco, significantly impact the dopaminergic system. However, their mechanisms for modulating dopamine levels are fundamentally different. While nicotine primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs) to evoke dopamine release, this compound directly interacts with dopamine transport proteins.[1][2][3] This guide elucidates these differences through quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and constants (Ki) of this compound and nicotine on the key transporters involved in dopamine uptake and storage. The data highlights this compound's potent inhibition of VMAT2 and its comparatively weaker effect on DAT, while nicotine shows no direct inhibitory action on these transporters.
| Compound | Target Transporter | Action | IC50 / Ki Value (µM) | Species/Preparation |
| This compound | Dopamine Transporter (DAT) | Inhibition of [³H]DA Uptake | IC50: 80 µM | Rat Striatal Synaptosomes[2][4] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibition of [³H]DA Uptake | IC50: 0.88 µM | Rat Striatal Vesicles[2] | |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibition of [³H]DA Uptake | Ki: 0.47 µM | Rat Striatal Synaptic Vesicles[5] | |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibition of [³H]DTBZ Binding | IC50: 0.90 µM | Rat Striatal Vesicle Membranes[6] | |
| Nicotine | Dopamine Transporter (DAT) | No Inhibition of [³H]DA Uptake | > 100 µM | Rat Striatal Synaptosomes[2] |
| Vesicular Monoamine Transporter 2 (VMAT2) | No Inhibition of [³H]DA Uptake | > 100 µM | Rat Striatal Vesicles[2] |
DA: Dopamine; DTBZ: Dihydrotetrabenazine, a high-affinity VMAT2 ligand.
Mechanisms of Action and Signaling Pathways
The distinct effects of this compound and nicotine on dopamine dynamics are rooted in their different molecular targets. This compound directly inhibits the proteins responsible for dopamine transport, whereas nicotine triggers a receptor-mediated cascade that leads to dopamine release.
This compound's Mechanism of Action
This compound's primary mechanism involves the direct inhibition of both DAT and, more potently, VMAT2.[2][5] By blocking VMAT2, this compound prevents the loading of cytosolic dopamine into synaptic vesicles for storage and subsequent release.[1][6] This leads to an increase in cytosolic dopamine, which is then metabolized to dihydroxyphenylacetic acid (DOPAC).[2] Its inhibition of DAT, although weaker, further contributes to an increase in extracellular dopamine by blocking its reuptake from the synaptic cleft. Studies show this compound acts as a competitive inhibitor at VMAT2.[5]
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neuroprotection: An In Vitro Comparative Guide for Lobelanine and Established Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the neuroprotective effects of Lobelanine in vitro. Due to the limited published experimental data on this compound, this guide establishes a benchmark for validation by detailing the in vitro performance of well-characterized neuroprotective agents: Resveratrol, Curcumin, and Edaravone. The experimental protocols and quantitative data presented herein offer a roadmap for the systematic evaluation of novel compounds like this compound.
Introduction to Neuroprotective Compound Evaluation
The quest for effective neuroprotective agents is a cornerstone of neuroscience research, aiming to combat the debilitating effects of neurodegenerative diseases and acute brain injury. In vitro assays are the first line of investigation, providing critical insights into a compound's potential to mitigate neuronal damage. This guide focuses on the validation of this compound, a natural alkaloid, by comparing its putative mechanisms with the established in vitro neuroprotective profiles of Resveratrol, Curcumin, and Edaravone. These alternatives have been extensively studied and offer robust datasets across various neuroprotection-relevant assays.
While computational studies suggest that this compound may regulate key targets involved in neuroprotection, a comprehensive body of in vitro experimental data remains to be established. This guide aims to bridge that gap by presenting the methodologies and quantitative outcomes of standard in vitro assays, thereby providing a clear pathway for the empirical validation of this compound's neuroprotective efficacy.
Comparative Analysis of Neuroprotective Efficacy
A direct quantitative comparison of this compound is hampered by the lack of published in vitro experimental data. However, we can establish a baseline for what is expected of a neuroprotective compound by examining the performance of Resveratrol, Curcumin, and Edaravone in key in vitro assays.
Cell Viability Assays
Cell viability assays are fundamental in determining a compound's ability to protect neuronal cells from toxic insults. Common models include inducing cytotoxicity with agents like hydrogen peroxide (H₂O₂), glutamate, or 1-methyl-4-phenylpyridinium (MPP+).
Table 1: Comparison of Neuroprotective Effects on Cell Viability
| Compound | Cell Line | Toxic Insult | Concentration Range | Maximum Cell Viability Increase (%) | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Resveratrol | SH-SY5Y | Hydrogen Peroxide (2 mM) | 2.5 - 5 µM | ~60% | [1] |
| SH-SY5Y | Dopamine (300-500 µM) | 3 - 5 µM | Significant attenuation of cell death | [2] | |
| Curcumin | PC12 | Hydrogen Peroxide (500 µM) | 6.25 - 25 µM | 22.4% | [3] |
| BV-2 Microglia | Hydrogen Peroxide (200 µM) | 0.1 - 10 µM | Significant increase | [4] | |
| Edaravone | Primary Cortical Neurons | Glutamate (50 µM) | Up to 500 µM | Dose-dependent increase | [5] |
| Hippocampal Neurons | Hydrogen Peroxide / Glutamate | Not specified | Protection against toxicity | [6] |
Oxidative Stress Assays
Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. Assays measuring reactive oxygen species (ROS) and the activity of antioxidant enzymes are crucial for evaluating a compound's antioxidant capacity.
Table 2: Comparison of Effects on Oxidative Stress Markers
| Compound | Cell Line | Oxidative Stress Marker | Method | Effect | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Resveratrol | SH-SY5Y | Intracellular ROS | Not specified | Ameliorated intracellular oxidative stress | [7] |
| Curcumin | bEnd.3 & HT22 | ROS, SOD, GSH, MDA | Not specified | Decreased ROS and MDA, Increased SOD and GSH | [8] |
| BV-2 Microglia | Intracellular ROS | Flow Cytometry | Significantly decreased | [4] | |
| Edaravone | Primary Cortical Neurons | ROS | Flow Cytometry (C-DCDHF-DA) | Significantly lower than control | [5] |
Anti-Inflammatory Assays
Neuroinflammation, mediated by glial cells, contributes significantly to neuronal damage. Assessing a compound's ability to modulate inflammatory responses in microglia is therefore critical.
Table 3: Comparison of Anti-Inflammatory Effects
| Compound | Cell Line | Inflammatory Marker | Method | Effect | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Curcumin | bEnd.3 & HT22 | TNF-α, IL-6, IL-1β | Not specified | Notably reduced | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the key in vitro assays discussed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Resveratrol) for a specified period (e.g., 24 hours).
-
Induction of Cytotoxicity: Add the toxic insult (e.g., 100 µM H₂O₂) to the wells and incubate for the desired time (e.g., 24 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 of the cell viability assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Nitric Oxide (NO) Assay (Griess Assay) in Microglia
-
Microglia Seeding and Activation: Plate microglial cells (e.g., BV-2) in a 96-well plate. Pre-treat with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its neuroprotective effects is crucial for drug development.
Putative Neuroprotective Signaling of this compound
A computational study suggests that this compound's neuroprotective mechanism may involve the regulation of 31 targets within multiple signaling pathways. Key identified targets include nitric oxide synthase (NOS1), androgen receptor (ANDR), apoptosis regulators (Bcl-2, BAX), and tumor necrosis factor (TNFA).
References
- 1. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Nitric Oxide Production in Microglia with Novel Imidazodiazepines for Nonsedative Pain Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microglia are the major source of TNF-α and TGF-β in postnatal glial cultures; regulation by cytokines, lipopolysaccharide, and vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage and oxidative stress induced by seizures are decreased by anticonvulsant and neuroprotective effects of lobeline, a candidate to treat alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalin protects PC-12 cells from oxidative stress induced by hydrogen peroxide via anti-apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: Lobelanine's Interaction with Muscarinic Acetylcholine Receptors Remains Largely Unexplored
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Lobelanine's cross-reactivity with muscarinic acetylcholine receptors (mAChRs). While its precursor, Lobeline, has been extensively studied for its interaction with nicotinic acetylcholine receptors (nAChRs), data on this compound's binding affinity and functional activity at the five muscarinic receptor subtypes (M1-M5) is conspicuously absent from publicly available research.
Lobeline, a natural alkaloid, is a well-documented ligand for nAChRs, exhibiting a high affinity, particularly for the α4β2 subtype. Limited research indicates that the structural modification of Lobeline to this compound, specifically the oxidation of its hydroxyl group, leads to a decreased affinity for these nicotinic receptors. However, this observation has not been accompanied by investigations into whether this altered affinity extends to a significant interaction with the muscarinic receptor family.
This lack of data prevents a quantitative comparison of this compound's effects on muscarinic receptors versus other compounds. Consequently, for researchers, scientists, and drug development professionals, the selectivity profile of this compound remains an open question. Without binding affinity data (such as Kᵢ values) or functional activity metrics (like EC₅₀ or IC₅₀ values), it is impossible to ascertain whether this compound acts as an agonist, antagonist, or allosteric modulator at any of the mAChR subtypes.
The Unseen Target: Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in mediating a wide range of physiological functions, including neurotransmission, cardiac muscle contraction, and smooth muscle contraction. They are critical targets for a variety of therapeutic agents. The five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways.
A deeper understanding of a compound's interaction with these receptors is vital for predicting its potential therapeutic effects and off-target liabilities. The signaling cascades initiated by mAChR activation are complex and subtype-specific. For instance, M1, M3, and M5 receptors typically couple through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. In contrast, M2 and M4 receptors are generally coupled to Gαi/o, which inhibits adenylyl cyclase and modulates ion channel activity.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.
The Path Forward: A Call for Experimental Investigation
The absence of data on this compound's muscarinic activity highlights a critical area for future research. To address this knowledge gap, standard pharmacological assays would be required.
Experimental Protocols
A typical workflow to characterize the interaction of a compound like this compound with muscarinic receptors would involve the following steps:
-
Radioligand Binding Assays: These assays are fundamental for determining the binding affinity of a compound to a specific receptor subtype.
-
Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
-
Methodology:
-
Cell Lines: Use of stable cell lines recombinantly expressing a single subtype of the human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled antagonist with high affinity and specificity for muscarinic receptors (e.g., [³H]N-methylscopolamine) is used.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting.
-
Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.
-
-
-
Functional Assays: These assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.
-
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at each muscarinic receptor subtype.
-
Methodology (Example for Gq-coupled receptors M1, M3, M5):
-
Assay Principle: Measurement of intracellular calcium mobilization, a downstream effect of Gq protein activation.
-
Procedure: Cells expressing the specific muscarinic receptor subtype are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with varying concentrations of this compound, and the change in fluorescence is measured.
-
Analysis: A dose-response curve is generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response). To test for antagonistic activity, the assay is performed in the presence of a known muscarinic agonist (e.g., carbachol) and varying concentrations of this compound.
-
-
Methodology (Example for Gi-coupled receptors M2, M4):
-
Assay Principle: Measurement of the inhibition of cyclic AMP (cAMP) production.
-
Procedure: Cells expressing the specific muscarinic receptor subtype are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The ability of varying concentrations of this compound to inhibit this forskolin-induced cAMP production is then measured using techniques like ELISA or AlphaScreen.
-
Analysis: A dose-response curve is generated to determine the IC₅₀.
-
-
Experimental Workflow for Radioligand Binding Assay
Caption: A simplified workflow for a radioligand binding assay.
A Comparative Analysis of Lobelanine and Varenicline in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lobelanine and varenicline in various preclinical models of addiction. The information is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these two compounds and their potential as therapeutic agents for substance use disorders.
Executive Summary
This compound, a natural alkaloid, and varenicline, a synthetic partial agonist, both show promise in preclinical addiction models, though they exhibit distinct mechanistic profiles and have been studied in the context of different substance dependencies. Varenicline is a well-established smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[1] Its efficacy in reducing nicotine craving and reward is well-documented in both clinical and preclinical studies. This compound, on the other hand, demonstrates a more complex mechanism of action, involving interactions with nAChRs as well as the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in dopamine storage and release.[2] Preclinical evidence suggests this compound may be effective in reducing the reinforcing effects of psychostimulants like methamphetamine, in addition to nicotine.[3][4] This guide will delve into the quantitative data from key preclinical studies, detail the experimental protocols used, and visualize the proposed signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the quantitative findings from preclinical studies on this compound and varenicline in key addiction models.
Table 1: Effects on Drug Self-Administration
| Compound | Drug of Abuse | Animal Model | Dose Range | Effect on Self-Administration | Citation(s) |
| This compound | Methamphetamine | Rats | 0.3 - 3.0 mg/kg | Decreased responding for methamphetamine. | [3] |
| Nicotine | Rats | 3.0 mg/kg | Attenuated nicotine-induced hyperactivity. | [4] | |
| Varenicline | Nicotine | Rats | 0.03 - 0.3 mg/kg/infusion | Inverted U-shaped dose-response, highest responding at 0.03 mg/kg/infusion. | |
| Methamphetamine | Male Rats | 0.3 - 3.0 mg/kg | Did not alter self-administration of methamphetamine. | [5][6] | |
| Methamphetamine | Female Rats | 0.3 - 3.0 mg/kg | Higher doses slightly reduced active lever pressing. | [7][8] |
Table 2: Effects on Conditioned Place Preference (CPP)
| Compound | Conditioning Drug | Animal Model | Dose Range | Effect on CPP | Citation(s) |
| This compound | Nicotine | Mice | Not specified | Attenuated nicotine withdrawal-induced depression-like behavior. | [9][10] |
| Varenicline | Nicotine | Rats | 0.5, 1, and 2 mg/kg, s.c. | Attenuated the acquisition and expression of nicotine CPP. | |
| Ethanol | Mice | Not specified | Did not significantly attenuate the expression of ethanol-induced CPP. |
Table 3: Effects on Dopamine (DA) Neurotransmission
| Compound | Effect on Dopamine System | Key Findings | Citation(s) |
| This compound | Inhibits VMAT2, modulates DA release | Inhibits DA uptake into synaptic vesicles (IC50 = 0.88 µM). Evokes DA release (EC50 = 25.3 µM). Inhibits methamphetamine-evoked DA overflow (IC50 = 0.42 µM). | [11][12][13] |
| Varenicline | Partial agonist at α4β2 nAChRs, modulates DA release | Attenuates nicotine-induced DA release. | [1] |
Experimental Protocols
Drug Self-Administration
This paradigm assesses the reinforcing properties of a drug.
-
Subjects: Typically male or female Sprague-Dawley or Wistar rats.[3][5][7]
-
Surgery: Rats are surgically implanted with an indwelling catheter into the jugular vein, which is connected to an infusion pump.[3][5][7]
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive) and a syringe pump for drug infusion.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., methamphetamine, nicotine). Responding on the inactive lever is recorded but has no programmed consequences.[3][5][7]
-
Maintenance: Once stable responding is achieved, the effect of the test compound (this compound or varenicline) is assessed.
-
Testing: Prior to the self-administration session, rats are pre-treated with various doses of this compound, varenicline, or vehicle. The number of active and inactive lever presses, and consequently the number of drug infusions, are recorded.[3][5][7]
-
Conditioned Place Preference (CPP)
This model evaluates the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Subjects: Typically mice or rats.[9]
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., nicotine, ethanol) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber.
-
Post-conditioning (Test): Animals are placed in the central chamber and allowed free access to all chambers in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber is interpreted as a conditioned place preference, indicating the rewarding effect of the drug. The effect of this compound or varenicline can be tested on the acquisition (administered before conditioning) or expression (administered before the test) of CPP.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed signaling pathways for this compound and varenicline.
Experimental Workflow: Drug Self-Administration
Caption: Workflow for a typical drug self-administration experiment.
Logical Relationship: Comparative Efficacy
Caption: Comparative efficacy of this compound and varenicline.
Discussion
The preclinical data suggest that this compound and varenicline have distinct but potentially complementary profiles in the context of addiction treatment.
Varenicline 's efficacy is primarily attributed to its partial agonism at α4β2 nAChRs, which effectively reduces the rewarding effects of nicotine and alleviates withdrawal symptoms.[1] Its utility in smoking cessation is well-established. However, its effectiveness in treating other substance use disorders, such as methamphetamine addiction, is less clear, with preclinical studies in male rats showing no significant reduction in self-administration.[5][6] Interestingly, some effect was observed in female rats, suggesting potential sex-dependent differences that warrant further investigation.[7][8]
This compound presents a more multifaceted mechanism of action. Its interaction with VMAT2, leading to an inhibition of dopamine uptake into vesicles, is a key feature that distinguishes it from varenicline.[11][13] This mechanism may underlie its observed efficacy in reducing the self-administration of methamphetamine in rats.[3] Furthermore, its antagonistic action at nAChRs suggests a potential role in nicotine addiction, although this has been less extensively studied than varenicline.[4]
Conclusion
Both this compound and varenicline demonstrate efficacy in preclinical models of addiction, but their primary targets and the breadth of their effects appear to differ. Varenicline is a highly effective agent for nicotine addiction, with a well-defined mechanism of action. This compound, with its dual action on nAChRs and VMAT2, shows promise for a broader range of substance use disorders, particularly psychostimulant addiction. Further head-to-head comparative studies in standardized preclinical models are necessary to fully elucidate their relative efficacy and potential clinical applications. The development of analogs of both compounds with improved specificity and reduced side effects remains a critical area for future research.
References
- 1. Comparison of Available Treatments for Tobacco Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of varenicline on methamphetamine self-administration and drug-primed reinstatement in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Lobelanine and its VMAT2 Inhibitor Counterparts
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The vesicular monoamine transporter 2 (VMAT2) stands as a critical gatekeeper in neurotransmission, responsible for packaging monoamines like dopamine into synaptic vesicles. Its inhibition presents a powerful therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a detailed structural and functional comparison of Lobelanine, a naturally derived alkaloid, with other prominent VMAT2 inhibitors: Tetrabenazine, Reserpine, Valbenazine, and Deutetrabenazine. We delve into their binding affinities, mechanisms of action, and the experimental frameworks used to elucidate these properties, offering a comprehensive resource for researchers and drug development professionals.
At a Glance: Comparative Binding Affinities
The potency of VMAT2 inhibitors is a key determinant of their therapeutic efficacy. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its counterparts, providing a quantitative basis for comparison.
| Compound | Binding Affinity (Ki) | 50% Inhibitory Concentration (IC50) |
| This compound | ~0.97 µM (for [3H]DTBZ binding)[1] | ~0.88 µM (for [3H]DA uptake)[1][2] |
| Tetrabenazine (TBZ) | Not directly reported as Ki, but its active metabolite, Dihydrotetrabenazine (DTBZ), has a Kd of ~18-26 nM[3] | ~3.2 nM[4] |
| Reserpine | ~161-173 nM (in competition with [3H]DTBZ)[3][5] | ~1.3-100 nM[6] |
| Valbenazine | ~110-190 nM[7] (active metabolite, [+]-α-HTBZ, has a Ki of ~3 nM[8]) | Not explicitly reported, but its active metabolite is a potent inhibitor. |
| Deutetrabenazine | Not directly reported, but its active metabolites have similar affinity to tetrabenazine's metabolites | ~4.5 nM |
Delving into the Structures: A Tale of Two Scaffolds
The chemical architectures of these inhibitors are diverse, yet they converge on the same molecular target. Understanding their structural nuances is key to appreciating their distinct interactions with VMAT2.
This compound: A piperidine alkaloid, this compound features a central nitrogen-containing ring with two flanking phenyl groups. Its cis-stereochemistry is a crucial determinant of its activity.[1]
Tetrabenazine and its Derivatives (Deutetrabenazine, Valbenazine): These compounds are based on a benzo[a]quinolizine core.[9][10] Tetrabenazine is a racemic mixture.[11] Deutetrabenazine is a deuterated form of tetrabenazine, where deuterium atoms replace hydrogen atoms at key metabolic sites, slowing its metabolism and extending its half-life.[11][12] Valbenazine is a prodrug of the active metabolite of tetrabenazine, (+)-α-dihydrotetrabenazine, designed for once-daily dosing.[13][14]
Reserpine: A complex indole alkaloid, Reserpine possesses a significantly larger and more rigid structure compared to the other inhibitors.[15][16]
Mechanisms of Inhibition: Different Keys for the Same Lock
Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into how these molecules interact with VMAT2, revealing distinct inhibitory mechanisms.
-
This compound is believed to interact with the tetrabenazine binding site on VMAT2, acting as a competitive inhibitor of dopamine uptake.[2][17]
-
Tetrabenazine binds to a site within the central cavity of VMAT2, locking the transporter in an occluded conformation that prevents both substrate binding and translocation.[18]
-
Reserpine , in contrast, binds to the substrate-binding site of VMAT2 in a cytoplasm-facing conformation, physically blocking the entry of monoamines.[19]
-
Valbenazine and Deutetrabenazine share the same fundamental mechanism as tetrabenazine, as they are either a prodrug of its active metabolite or a deuterated analog.
The following diagram illustrates the distinct binding approaches of these inhibitors.
Caption: Distinct mechanisms of VMAT2 inhibition.
The Dopaminergic Signaling Cascade: The Ripple Effect of VMAT2 Inhibition
Inhibition of VMAT2 profoundly impacts dopaminergic neurotransmission. By preventing the loading of dopamine into synaptic vesicles, these inhibitors lead to a depletion of vesicular dopamine stores. This has a cascading effect on the signaling pathway, as illustrated below.
Caption: VMAT2 inhibition disrupts dopamine packaging and release.
Experimental Corner: Unraveling VMAT2 Inhibition
The quantitative data presented in this guide are the products of rigorous experimental methodologies. Below are overviews of the key assays used to characterize VMAT2 inhibitors.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for VMAT2.
-
Principle: A radiolabeled ligand with known high affinity for VMAT2, typically [3H]dihydrotetrabenazine ([3H]DTBZ), is incubated with a preparation of synaptic vesicles containing VMAT2. The test compound is added at varying concentrations to compete with the radioligand for binding.
-
Protocol Outline:
-
Vesicle Preparation: Synaptic vesicles are isolated from brain tissue (e.g., rat striatum) through differential centrifugation.
-
Incubation: Vesicle preparations are incubated with a fixed concentration of [3H]DTBZ and a range of concentrations of the unlabeled test inhibitor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing bound [3H]DTBZ, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test inhibitor that displaces 50% of the specific [3H]DTBZ binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for determining VMAT2 binding affinity.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles.
-
Principle: Isolated synaptic vesicles are energized with ATP to create a proton gradient. Radiolabeled dopamine ([3H]DA) is then added, and its uptake into the vesicles via VMAT2 is measured in the presence and absence of the test inhibitor.
-
Protocol Outline:
-
Vesicle Preparation: Synaptic vesicles are isolated as described above.
-
Pre-incubation: Vesicles are pre-incubated with the test inhibitor at various concentrations.
-
Uptake Initiation: The uptake reaction is initiated by adding ATP and [3H]DA.
-
Termination and Separation: The reaction is stopped by rapid cooling and filtration to separate the vesicles from the external medium.
-
Quantification: The amount of [3H]DA trapped inside the vesicles is quantified by scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces [3H]DA uptake by 50% (IC50) is determined.
-
Caption: Workflow for assessing functional VMAT2 inhibition.
Conclusion
This compound, Tetrabenazine, Reserpine, and the newer generation inhibitors Valbenazine and Deutetrabenazine, while all targeting VMAT2, exhibit distinct structural features, binding affinities, and mechanisms of action. This comparative guide highlights these differences, providing a valuable framework for researchers seeking to understand the nuances of VMAT2 pharmacology and to guide the development of next-generation therapeutics for neurological and psychiatric disorders. The provided experimental overviews and signaling pathway diagrams offer a foundational understanding for further investigation into this critical molecular target.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defunctionalized Lobeline Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journal.r-project.org [journal.r-project.org]
- 15. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 18. In Vivo [11C]Dihydrotetrabenazine ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [kuscholarworks.ku.edu]
Lobelanine vs. Lobelane: A Comparative Analysis of their Efficacy in Mitigating Methamphetamine-Induced Behaviors
For Immediate Release
This guide provides a detailed, data-driven comparison of lobelanine and its structural analog, lobelane, in their capacity to counteract the behavioral effects of methamphetamine. This document is intended for researchers, scientists, and professionals in the field of drug development and substance abuse research.
Introduction
Methamphetamine is a potent psychostimulant that exerts its effects primarily by increasing extracellular dopamine levels in the brain.[1][2] A key mechanism in this process is the interaction of methamphetamine with the vesicular monoamine transporter-2 (VMAT2), which is responsible for sequestering dopamine into synaptic vesicles.[1][2][3] By disrupting VMAT2 function, methamphetamine increases cytosolic dopamine, leading to its reverse transport into the synapse.[3][4] Both this compound, a major alkaloid from Lobelia inflata, and its defunctionalized analog lobelane have been investigated as potential therapeutic agents to mitigate methamphetamine's effects by targeting VMAT2.[1][5][6] This guide synthesizes the available in vivo and in vitro data to compare their efficacy.
Comparative Efficacy: In Vitro Data
Lobelane demonstrates a higher potency and selectivity for VMAT2 compared to this compound. The following table summarizes key quantitative data from in vitro studies.
| Compound | VMAT2 Binding Affinity (Ki) | Vesicular [3H]DA Uptake Inhibition (Ki) | DAT Inhibition (IC50) | METH-Evoked DA Overflow Inhibition |
| This compound (as Lobeline) | 2.04 μM[1] | 0.47 μM[1] | 80 μM[1] | IC50 = 0.42 μM, Imax = 56.1%[1][2] |
| Lobelane | 0.97 μM[1] | 0.045 μM[1][2] | N/A | IC50 = 0.65 μM, Imax = 73%[1][2] |
Note: Data for this compound is often presented as lobeline in the literature, its parent compound from which lobelane is derived. The structural difference lies in the degree of saturation and functional groups.
Lobelane exhibits a more than two-fold greater affinity for VMAT2 and is approximately ten times more potent in inhibiting vesicular dopamine uptake compared to this compound (lobeline).[1] Furthermore, lobelane demonstrates a greater maximal effect in reducing methamphetamine-evoked dopamine overflow.[1][2] Both compounds show significantly greater potency for VMAT2 over the dopamine transporter (DAT), with lobeline and lobelane being 67- and 35-fold more potent for VMAT2, respectively.[1][2]
Comparative Efficacy: In Vivo Behavioral Data
Studies in animal models reveal that both compounds can attenuate methamphetamine-induced behaviors, although with some differences in their profiles.
| Compound | Effect on METH Self-Administration | Effect on METH-Induced Locomotor Activity |
| This compound (as Lobeline) | Attenuates self-administration.[1][3] | Attenuates hyperactivity.[1] |
| Lobelane | Dose-dependently decreases self-administration, but tolerance develops with repeated administration.[4][7][8] | Decreases activity only at the highest tested dose (10 mg/kg).[7][8] |
Lobeline has been shown to effectively reduce methamphetamine self-administration and hyperactivity in rats.[1][3] Lobelane also dose-dependently decreases methamphetamine self-administration; however, a key finding is the development of tolerance to this effect with repeated use, suggesting its therapeutic potential may be transient.[4][7][8] In terms of general locomotor activity, lobelane only produced a significant decrease at a high dose of 10 mg/kg.[7][8]
Signaling Pathways and Experimental Workflow
The interaction of these compounds with VMAT2 is central to their mechanism of action against methamphetamine.
The above diagram illustrates how methamphetamine increases synaptic dopamine by inhibiting VMAT2 and promoting reverse transport through DAT. This compound and lobelane counteract this by also inhibiting VMAT2, thereby reducing the amount of cytosolic dopamine available for release.
Experimental Protocols
[3H]dihydrotetrabenazine ([3H]DTBZ) Binding Assay
This assay is used to determine the binding affinity of compounds to VMAT2. The protocol generally involves the following steps:
-
Preparation of Synaptic Vesicles: Striatal tissue from rats is homogenized and centrifuged to isolate synaptic vesicle membranes.
-
Incubation: The vesicle preparations are incubated with [3H]DTBZ, a radioligand that binds to VMAT2, in the presence of varying concentrations of the test compound (this compound or lobelane).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]DTBZ (IC50), which is then used to calculate the binding affinity (Ki).
[3H]Dopamine ([3H]DA) Uptake Assay
This assay measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles via VMAT2.
-
Vesicle Preparation: Similar to the binding assay, synaptic vesicles are isolated from rat striatum.
-
Incubation: The vesicles are incubated with [3H]DA in the presence of various concentrations of the test compound.
-
Uptake Termination and Measurement: The uptake process is stopped, and the amount of [3H]DA taken up by the vesicles is measured using scintillation counting.
-
Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50), from which the inhibitory constant (Ki) is derived.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brains of awake, freely moving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the nucleus accumbens.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection and Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites.
-
Drug Administration: The effects of methamphetamine, with and without pretreatment with this compound or lobelane, on dopamine levels are measured over time.
Conclusion
Both this compound and lobelane demonstrate the ability to counteract the effects of methamphetamine, primarily through their interaction with VMAT2. In vitro data suggest that lobelane is a more potent and selective VMAT2 inhibitor than this compound. However, in vivo studies indicate that the therapeutic effect of lobelane on methamphetamine self-administration may be limited by the development of tolerance. These findings highlight the potential of VMAT2 as a therapeutic target for methamphetamine abuse and underscore the need for further research to develop analogs with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lobelane decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Lobelanine and its Stereoisomers
For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for lead optimization and candidate selection. This guide provides an objective comparison of Lobelanine and its closely related stereoisomers, with a primary focus on Lobeline, for which more extensive comparative data is available. This compound serves as a chemical precursor to Lobeline, and its pharmacological profile, along with other structural analogs, provides valuable context for structure-activity relationship (SAR) studies.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the binding affinities and functional effects of Lobeline, this compound, and other key stereoisomers and analogs at various molecular targets.
Table 1: Comparative Binding Affinities (Ki, µM) at Nicotinic Acetylcholine Receptors (nAChRs) and Vesicular Monoamine Transporter 2 (VMAT2)
| Compound | α4β2* nAChR ([³H]Nicotine Binding) | α7* nAChR ([³H]MLA Binding) | VMAT2 ([³H]MTBZ Binding) |
| (-)-Lobeline | 0.004 | 11.6 | 5.46 |
| This compound | 37.1 | 22.7 | 2.41 |
| Lobelanidine | 3.10 | 3.29 | 25.9 |
| cis-Lobelane | - | - | 0.97 |
| (+)-trans-Lobelane | - | - | 6.46 |
| (-)-trans-Lobelane | - | - | 5.32 |
Data compiled from Miller et al., 2004 and Zheng et al., 2005.[1][2]
Table 2: Functional Effects of cis- and trans-Lobeline on Respiratory Stimulation
| Compound Administered | Composition | Reduction in Respiratory Excitatory Effect |
| cis-Lobeline Injection | >99% cis-Lobeline | - |
| Isomerized Lobeline Injection | 36.9% trans-Lobeline | 50.2% |
Data from Molecules, 2022.[3][4]
Key Experimental Methodologies
Radioligand Binding Assays for nAChRs and VMAT2
These assays are crucial for determining the binding affinity of a compound for a specific receptor or transporter.
-
Tissue Preparation : Rat brain regions rich in the target of interest (e.g., thalamus for α4β2* nAChRs, striatum for VMAT2) are dissected and homogenized in an appropriate buffer. The homogenate is then centrifuged to isolate the membrane fraction containing the receptors/transporters.
-
Incubation : The membrane preparation is incubated with a specific radioligand (e.g., [³H]Nicotine for α4β2* nAChRs, [³H]Methyllycaconitine (MLA) for α7* nAChRs, or [³H]Methoxytetrabenazine (MTBZ) for VMAT2) and varying concentrations of the test compound (e.g., this compound, Lobeline).
-
Separation and Scintillation Counting : After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove non-specific binding. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1][5]
In Vivo Respiratory Excitatory Effect Assay
This experiment evaluates the physiological effect of the compounds on respiration.
-
Animal Model : Male Sprague-Dawley rats are anesthetized with pentobarbital sodium.
-
Surgical Preparation : The trachea is cannulated to facilitate artificial respiration if needed, and the carotid artery is cannulated for blood pressure and heart rate monitoring. A femoral vein is cannulated for drug administration.
-
Drug Administration : A baseline respiratory rate is established. The test compounds (cis-Lobeline or isomerized mixtures containing trans-Lobeline) are then administered intravenously.
-
Data Acquisition and Analysis : Respiratory movements are recorded using a pressure transducer connected to the tracheal cannula and a polygraph. The change in respiratory rate and amplitude from baseline is measured and compared between the different treatment groups. The percentage reduction in the respiratory excitatory effect is calculated relative to the effect of pure cis-Lobeline.[3][4]
Signaling Pathways and Mechanism of Action
Lobeline and its analogs exhibit a complex pharmacological profile by interacting with multiple targets within the central nervous system, primarily affecting dopaminergic and cholinergic neurotransmission.
Caption: Mechanism of action for Lobeline and its stereoisomers.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of test compounds.
Caption: Workflow for a competitive radioligand binding assay.
Discussion of Differential Effects
The data presented reveal significant differences in the pharmacological profiles of this compound, Lobeline, and their stereoisomers.
-
At nAChRs : (-)-Lobeline is a potent ligand at α4β2* nAChRs, with a Ki in the nanomolar range.[6] In contrast, its precursor, this compound, exhibits a dramatically lower affinity for this receptor subtype, with a Ki value over 9000-fold higher.[1] This suggests that the hydroxyl group at the C10 position of Lobeline is crucial for high-affinity binding to α4β2* nAChRs.[1] The reduced form, Lobelanidine, also shows a decreased affinity compared to Lobeline, though it is more potent than this compound.[1] Functionally, Lobeline acts as an antagonist at α4β2* nAChRs.[7]
-
At VMAT2 : The structural modifications that reduce nAChR affinity appear to have a different effect on VMAT2 binding. This compound (Ki = 2.41 µM) shows a slightly higher affinity for VMAT2 compared to (-)-Lobeline (Ki = 5.46 µM).[1] This indicates that the C10 carbonyl group of this compound is more favorable for VMAT2 interaction than the hydroxyl group of Lobeline. Defunctionalized analogs like Lobelane show even higher affinity for VMAT2.[8]
-
Stereoisomerism : The stereochemistry of the piperidine ring is a key determinant of activity. For Lobelane, the cis-isomer has a significantly higher affinity for VMAT2 than the trans-enantiomers.[2] In functional assays, trans-Lobeline was found to have a substantially lower respiratory excitatory effect than cis-Lobeline, highlighting that stereoisomerism can profoundly impact in vivo efficacy.[3][4]
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
Lobelanine's Binding at α4β2 vs. α7 Nicotinic Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of Lobelanine at two major nicotinic acetylcholine receptor (nAChR) subtypes: the high-affinity α4β2 receptor, primarily associated with nicotine addiction, and the α7 receptor, implicated in cognitive function and inflammation. Due to the limited availability of direct quantitative binding data for this compound, this comparison incorporates data from its closely related precursor, Lobeline, to provide a substantive analytical framework.
Comparative Binding Affinities
Direct quantitative binding data for this compound is sparse in publicly accessible literature. However, studies on its parent compound, Lobeline, provide significant insights. Lobeline exhibits a high affinity for the α4β2 nAChR subtype.[1][2] It has been reported that the oxidation of the hydroxyl group in Lobeline to a carbonyl group, which results in the formation of this compound, leads to a decreased affinity for nicotinic receptors.[3] This suggests that this compound has a lower affinity for nAChRs compared to Lobeline.
The following table summarizes the available binding data for Lobeline and related compounds to provide a comparative context for this compound's anticipated affinities.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Notes |
| (-)-Lobeline | α4β2 | ~4-5 nM[1][4] | High affinity | |
| (-)-Lobeline | α7 | - | Lower affinity than for α4β2 | [2] |
| This compound | α4β2 | Decreased affinity vs. Lobeline[3] | - | Oxidation of Lobeline's hydroxyl group reduces affinity. |
| This compound | α7 | Decreased affinity vs. Lobeline[3] | - | Oxidation of Lobeline's hydroxyl group reduces affinity. |
Experimental Protocols
The determination of binding affinities for compounds like this compound at nicotinic receptors is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay for α4β2 and α7 nAChRs
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for α4β2 and α7 nAChRs.
Materials:
-
Receptor Source: Membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs, or rat brain regions rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).
-
Radioligand for α4β2: [³H]Epibatidine or [³H]Cytisine.
-
Radioligand for α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand (e.g., nicotine or epibatidine for α4β2, MLA or α-bungarotoxin for α7).
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Below is a graphical representation of a typical experimental workflow for a competitive binding assay.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
The α4β2 and α7 nAChR subtypes, while both are ligand-gated ion channels, are coupled to distinct downstream signaling cascades, leading to different physiological outcomes.
α4β2 Nicotinic Receptor Signaling
Activation of α4β2 receptors, which are highly permeable to Na⁺ and K⁺ and to a lesser extent Ca²⁺, leads to neuronal depolarization. This depolarization can trigger the opening of voltage-gated calcium channels (VGCCs), leading to a significant influx of calcium. This increase in intracellular calcium is a key event that initiates downstream signaling, including the modulation of neurotransmitter release, such as dopamine in the mesolimbic pathway, which is central to the rewarding effects of nicotine.
Simplified signaling pathway of the α4β2 nicotinic receptor.
α7 Nicotinic Receptor Signaling
The α7 nAChR is a homopentameric receptor characterized by its high permeability to Ca²⁺. Upon activation, the direct influx of calcium through the α7 receptor channel can initiate a variety of intracellular signaling cascades. These include the activation of protein kinase C (PKC), the MAPK/ERK pathway, and the PI3K/Akt pathway. These pathways are involved in a wide range of cellular processes, including neuroprotection, modulation of inflammation, and synaptic plasticity.
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Lobeline on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Navigating the Safe Disposal of Lobelanine: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. Lobelanine, a precursor in the biosynthesis of Lobeline, necessitates careful management as a potentially hazardous substance.[1] This guide provides essential safety and logistical information, outlining a step-by-step procedure for the proper disposal of this compound, thereby fostering a culture of safety and regulatory adherence.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) and Handling:
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[5] Easy access to an emergency eyewash station and a safety shower is essential.[2] The following PPE should be worn:
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust.[6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust respirator or full-face respirator | Necessary when handling powder to avoid inhalation.[3][6] |
Step-by-Step Disposal Procedure
Given the toxic nature of related compounds, this compound should be treated as hazardous chemical waste. The recommended primary method for disposal is through a licensed hazardous waste management company.[5][7]
-
Waste Segregation and Collection:
-
Solid Waste: All solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[5] Do not mix with other solvent waste unless compatible.
-
Contaminated Labware: Reusable labware that has come into contact with this compound requires thorough decontamination.
-
-
Decontamination of Labware:
-
Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound. This rinseate must be collected as hazardous liquid waste.[5]
-
Soaking: Immerse the rinsed labware in a strong cleaning solution, such as a laboratory-grade detergent.[5]
-
Final Rinse: Thoroughly rinse the labware with deionized water.[5]
-
Drying: Allow the labware to air dry completely before reuse.[5]
-
-
Storage and Labeling:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound waste"), concentration, and associated hazards.
-
-
Arranging for Disposal:
Disposal Methods to Avoid:
-
Drain Disposal: Do not dispose of this compound down the drain. This can lead to environmental contamination and may be in violation of local regulations.[8]
-
Regular Trash: Untreated this compound and contaminated materials should not be disposed of in the regular trash.
Experimental Protocols and Data Presentation
Currently, there are no specific, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The information provided is based on general best practices for the disposal of toxic organic alkaloids. Quantitative disposal limits for this compound are not defined; therefore, all quantities should be treated as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and local regulations for full compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
